Product packaging for granulin(Cat. No.:CAS No. 134710-81-9)

granulin

Cat. No.: B1179632
CAS No.: 134710-81-9
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Description

Granulin, also known as prothis compound (PGRN), is a 593-amino acid, secreted glycoprotein that serves as the precursor for a family of structurally unique, cysteine-rich growth factors . The full-length prothis compound protein can be cleaved by proteases such as elastase, proteinase 3, and matrix metalloproteinases into several active, ~6 kDa peptides, known as this compound A, B, C, etc. (epithelins 1 and 2 are synonymous with granulins A and B, respectively) . Each this compound domain is characterized by a consensus motif of 12 cysteine residues that form six disulfide bonds, creating a stable, stacked β-sheet configuration . This protein is a multi-faceted regulator in numerous biological processes and disease states. In cancer research, this compound acts as an autocrine growth factor that promotes tumorigenesis and cellular proliferation, with studies showing it stimulates mitogenesis in epithelial cell lines . In neuroscience, it functions as a neurotrophic factor essential for neuronal survival, neurite outgrowth, and synaptic function . Heterozygous loss-of-function mutations in the GRN gene are a major genetic cause of frontotemporal dementia (FTD), linked to lysosomal dysfunction, TDP-43 protein pathology, and neuroinflammation . Furthermore, this compound plays a critical role in inflammation and wound repair, where the full-length protein exhibits anti-inflammatory activity, while certain cleaved this compound peptides can have pro-inflammatory effects . Its function is also vital for maintaining lysosomal health, regulating enzymes like cathepsin D, and supporting autophagy . This recombinant human this compound protein is produced in HEK293 cells and is provided at high purity (>95%) . It is intended for research applications only, including the study of neurodegenerative disease mechanisms, cancer biology, inflammatory pathways, and lysosomal function in vitro. This product is strictly for Research Use Only and is not approved for human or clinical diagnosis.

Properties

CAS No.

134710-81-9

Molecular Formula

C6H3Cl2NO4

Origin of Product

United States

Genetic Architecture and Expression Regulation of Grn

Genomic Organization of the GRN Gene

The organization of the GRN gene, including its location on the chromosome and its exon structure, dictates the initial blueprint for progranulin synthesis.

Chromosomal Location and Exon Structure

The human GRN gene is located on chromosome 17 at cytogenetic band 17q21.31 wikipedia.orgfrontiersin.orgresearchgate.netensembl.org. It spans approximately 7.8 kilobases (kb) ensembl.org and consists of 13 exons frontiersin.orgresearchgate.net. Exons 2 through 13 contain the protein-coding region that translates into the prothis compound precursor protein frontiersin.org. The mouse ortholog, Grn, is located on chromosome 11 wikipedia.orgresearchgate.net.

Transcriptional Variants and Isoforms

The GRN gene can produce multiple transcriptional variants and protein isoforms through mechanisms such as alternative splicing researchgate.net. The main prothis compound precursor protein consists of 593 amino acids and has a predicted molecular mass of 63.5 kDa or 68.5 kDa depending on the source uniprot.orgwikipedia.orgfrontiersin.orgresearchgate.net. This precursor contains a signal peptide at the N-terminus for secretion and 7.5 tandem repeats of cysteine-rich this compound domains frontiersin.orgresearchgate.net.

Alternative splicing can lead to the inclusion or exclusion of specific exons, potentially resulting in mRNA transcripts that encode prothis compound isoforms with altered structures and potentially distinct functions researchgate.net. Studies have identified alternatively spliced expressed sequence tags (ESTs) for GRN around exons 3 and 8, suggesting the existence of such variants researchgate.net. Additionally, the 5' untranslated region (UTR) of GRN transcripts can influence translation. The main 5' UTR contains upstream open reading frames (uORFs) that can repress translation, and alternative shorter 5' UTRs lacking these uORFs can lead to increased GRN levels researchgate.net. Ensembl lists 21 transcripts (splice variants) for the human GRN gene ensembl.org.

Transcriptional Control of GRN Expression

The level of GRN gene expression is tightly regulated by a complex interplay of genetic and epigenetic factors, as well as in response to various cellular and environmental contexts.

Promoter Elements and Transcription Factor Regulation

Transcriptional regulation of GRN is mediated by the binding of transcription factors (TFs) to specific DNA sequences within the gene's promoter region and other cis-regulatory elements numberanalytics.comresearchgate.netnih.gov. These interactions can either activate or repress gene transcription researchgate.net. While the specific transcription factors that regulate GRN expression are not exhaustively detailed in the provided search results, the general principle of transcription factors binding to promoter regions to initiate transcription is a fundamental aspect of gene regulation numberanalytics.comresearchgate.net. Regulatory elements, such as promoters, transcription binding sites, and enhancers, are located in the region of GRN ebi.ac.uk.

Context-Dependent Transcriptional Upregulation and Downregulation

GRN expression is known to be regulated in a context-dependent manner, meaning its transcription levels can vary significantly depending on the cell type, developmental stage, and in response to specific stimuli or pathological conditions wikipedia.orgoup.com. Upregulation refers to an increase in gene expression, while downregulation indicates a decrease wikipedia.org.

Prothis compound is expressed in a wide variety of cell types, including neurons, microglia, astrocytes, and endothelial cells wikipedia.org. Its expression is low during early development but increases as cells mature wikipedia.org. GRN is highly expressed in microglia and is upregulated during injury wikipedia.org. Within the brain, GRN mRNA is highly expressed in pyramidal, hippocampal, and Purkinje cells wikipedia.org.

Post-Transcriptional Regulation of GRN mRNA

Post-transcriptional regulation plays a critical role in fine-tuning GRN expression by affecting the stability, localization, and translation of its mRNA.

mRNA Stability and Degradation Pathways

The stability of GRN mRNA is influenced by elements within its untranslated regions (UTRs). Research indicates that both the 5' and 3' UTRs can contribute to the destabilization of GRN mRNA in cells. researchgate.netnih.gov Specifically, the presence of a long 5' UTR has been shown to be associated with a reduction in GRN mRNA levels. researchgate.netnih.gov Premature termination codon (PTC) mutations in the GRN gene can lead to loss-of-function of prothis compound and trigger the nonsense-mediated mRNA decay (NMD) machinery, resulting in the degradation of the aberrant transcript. frontiersin.org Antisense oligonucleotides (ASOs) are being explored as a potential therapeutic strategy to stabilize mutant mRNA by preventing the recruitment of NMD proteins. frontiersin.org

Role of Untranslated Regions (UTRs) in mRNA Regulation

Untranslated regions (UTRs) of mRNA, located at the 5' and 3' ends, contain numerous regulatory elements that influence mRNA stability, splicing, and translation initiation. researchgate.netmdpi.com The GRN gene expresses transcripts with both short (38–93 nucleotides) and long (219 nucleotides) 5' UTRs. nih.govnih.gov The long 5' UTR of GRN mRNA contains upstream open reading frames (uORFs) that are absent in shorter transcripts. researchgate.netnih.govnih.gov These uORFs generally act as cis-repressors of translation and can also affect mRNA stability. researchgate.netmdpi.comnih.gov The 5' UTR serves as an essential site for ribosomal subunit recognition of the start codon, and its length can significantly influence ribosomal translation efficiency. researchgate.net The 3' UTR is also involved in regulatory processes, including RNA stability and mRNA translation, and contains binding sites for RNA-binding proteins and microRNAs. nih.govfrontiersin.org Genetic variants within UTRs can modify these regulatory elements, altering mRNA stability, localization, and translation. nih.gov

Non-Coding RNA Mediated Regulation (e.g., microRNAs)

Non-coding RNAs, particularly microRNAs (miRNAs), are significant regulators of GRN expression by affecting mRNA stability and translation. frontiersin.orgmdpi.comresearchgate.net miRNAs are small non-coding RNAs that typically bind to the 3' UTR of target genes to regulate mRNA expression. researchgate.net Several miRNAs have been identified that can affect GRN mRNA stability and translation. For instance, the 3' UTR of prothis compound contains a predicted miR-29b binding site, and knockdown of miR-29b has been shown to increase GRN secretion in NIH3T3 cells. frontiersin.org miR-107 has also been identified as a strong target for GRN, and its expression is glucose-sensitive and downregulated in Alzheimer's disease. frontiersin.org Studies in genetic frontotemporal dementia (FTD) patients carrying GRN mutations have shown altered levels of circulating non-coding RNAs, including a generalized downregulation of several miRNAs (e.g., miR-155-5p, miR-15a-5p, miR-222-3p, miR-140-3p, miR-106b-5p) and an upregulation of miR-124-3p compared to controls. nih.gov

Table 1: Examples of MicroRNAs Implicated in GRN Regulation

MicroRNAEffect on GRN Expression (Observed)Context/StudySource
miR-29bIncreased GRN secretion upon knockdownNIH3T3 cells frontiersin.org
miR-107Targets GRN, downregulated in ADRNA immunoprecipitation coupled to microarray frontiersin.org
miR-155-5pDownregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov
miR-15a-5pDownregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov
miR-222-3pDownregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov
miR-140-3pDownregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov
miR-106b-5pDownregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov
miR-124-3pUpregulated in GRN mutation carriersCirculating ncRNA in FTD patients nih.gov

Translational Control of Prothis compound Synthesis

Translational control is a crucial step in regulating the amount of prothis compound protein produced from GRN mRNA. This process is influenced by ribosomal mechanisms and the action of RNA-binding proteins.

Ribosomal Mechanisms and Translational Efficiency

Ribosomal mechanisms play a key role in controlling the efficiency of prothis compound synthesis. The presence of uORFs within the long 5' UTR of GRN mRNA can repress translation of the main coding sequence. researchgate.netnih.govmdpi.comnih.gov Ribosomes initiating translation at the uORF start codons may fail to efficiently re-initiate translation at the start codon of the main GRN coding sequence. nih.gov This mechanism contributes to the selective repression of GRN translation. nih.govfrontiersin.org The secondary structure of the 5' UTR can also affect ribosomal function and hinder efficient translation. frontiersin.org Translational regulation is a rapid mechanism to modulate protein synthesis from existing mRNA. nih.govdiabetesjournals.org Prothis compound, being a secreted protein, is synthesized on ribosomes and targeted to the endoplasmic reticulum (ER) membrane via the Signal Recognition Particle (SRP) pathway during translation. frontiersin.orgmdpi.com This co-translational targeting is essential for its proper processing and secretion. frontiersin.orgmdpi.com

RNA-Binding Proteins Affecting GRN Translation

RNA-binding proteins (RBPs) are critical regulators of post-transcriptional control, influencing mRNA stability, localization, and translation. nih.govdiabetesjournals.orgfrontiersin.orgnih.gov While general mechanisms of RBP-mediated translational control, such as binding to UTRs and interacting with translation initiation factors, are well-established, specific RBPs directly regulating GRN translation have been less extensively characterized in the provided literature. However, the RNA-binding protein TDP-43, which is implicated in frontotemporal lobar degeneration associated with GRN mutations, has been shown to affect PGRN protein levels post-transcriptionally. researchgate.net This suggests that TDP-43 or other RBPs may directly or indirectly influence GRN mRNA translation or stability. RBPs can regulate translation by binding to specific sequences or structures within the mRNA, particularly in the UTRs, and can affect the recruitment or activity of the translational machinery. nih.govdiabetesjournals.orgnih.gov

Progranulin and Granulin Peptide Biochemistry and Processing

Progranulin Protein Structure

Human prothis compound is a glycoprotein (B1211001) typically around 88 kDa in size, although its unglycosylated form is approximately 65 kDa. nih.govcornell.edu It is composed of a signal peptide at the N-terminus, which directs its secretion, followed by a series of highly conserved, cysteine-rich tandem repeats. frontiersin.orgwikipedia.orgplos.org

Modular Organization: this compound/Epithelin Motif (GEM) Repeats

The core structural feature of prothis compound is the presence of seven-and-a-half tandem repeats of a sequence motif known as the this compound/epithelin module (GEM). nih.govresearchgate.netnih.gov These modules are approximately 60 amino acids in length and are separated by short linker regions. nih.govfrontiersin.orgplos.org The arrangement of these modules in human prothis compound is typically ordered as P-G-F-B-A-C-D-E, where 'P' represents a half-granulin motif (parathis compound) at the N-terminus containing the first six cysteines of a full this compound module, and A through G represent the seven full this compound domains. plos.orgresearchgate.netjcu.edu.au While prothis compound contains these multiple GEM repeats, studies have shown that not all individual GEMs are equally structured when isolated; only some, like human granulins A, C, and F, exhibit relatively well-defined three-dimensional structures in solution. nih.govnih.gov The prototypic structure of a GEM repeat involves four β-hairpins linked by disulfide bonds. researchgate.netrcsb.orgresearchgate.net

Cysteine Residues and Disulfide Bond Networks

Granulins are notably cysteine-rich proteins. Each full this compound module contains 12 conserved cysteine residues. nih.gov These cysteines form six intramolecular disulfide bonds, which are crucial for maintaining the structural integrity and stability of the this compound domains. researchgate.netjcu.edu.aunih.gov This high density of disulfide bonds is a defining characteristic of granulins. nih.gov In the context of the full-length prothis compound, there are approximately 90 cysteines forming 45 disulfide bonds, reflecting the presence of 7.5 this compound modules. nih.gov These disulfide bonds are essential for the characteristic β-sheet structure found in each this compound peptide. researchgate.net The formation of homogeneous disulfide bonds can be complex due to the high cysteine content, and variations in disulfide bonding patterns may contribute to structural heterogeneity. nih.gov Pathogenic mutations affecting cysteine residues within prothis compound can disrupt these disulfide bridges and alter protein conformation. nih.gov

Post-Translational Glycosylation Patterns

Prothis compound undergoes post-translational modification, including significant glycosylation. It is described as a heavily glycosylated protein. frontiersin.org Human prothis compound has four confirmed and one tentative N-linked glycosylation sites. nih.govcornell.eduwikipedia.org This glycosylation contributes to the higher observed molecular weight of secreted prothis compound compared to its predicted protein mass. nih.gov Research indicates that individual this compound peptides, such as granulins B, C, and E, are also heavily glycosylated, and their glycosylation patterns can be subject to regulation and may differ between tissues. biorxiv.orgresearchgate.net

Proteolytic Processing of Prothis compound

Prothis compound is a pro-protein that is proteolytically cleaved to generate the smaller this compound peptides. wikipedia.orgnih.gov This processing can occur in both the extracellular matrix and within intracellular compartments, particularly lysosomes. wikipedia.orgnih.govresearchgate.net

Identification of Cleavage Enzymes (e.g., Elastase, Proteinase 3, Matrix Metalloproteinases, Cathepsins, ADAMTs)

A variety of proteases are capable of cleaving prothis compound into individual or multi-granulin fragments. Key enzymes identified include neutrophil elastase, proteinase 3 (a neutrophil protease), matrix metalloproteinase-12 (MMP-12), MMP-14, and ADAMTS-7 (a disintegrin and metalloproteinase with thrombospondin motifs 7). nih.govcornell.edunih.govresearchgate.netdiabetesjournals.orgtdl.org

Intracellularly, particularly within the endo-lysosomal compartments, cathepsins play a significant role in prothis compound processing. frontiersin.orgnih.govnih.govsigmaaldrich.com Studies have confirmed the involvement of cathepsin B and cathepsin L. nih.govnih.govsigmaaldrich.com Additionally, other lysosomal proteases such as cathepsins E, G, K, S, and V have been shown to process prothis compound in a pH-dependent manner. nih.govsigmaaldrich.comresearchgate.net Asparagine endopeptidase (AEP) has also been identified as a protease capable of processing prothis compound, with a unique ability to release this compound F. nih.govsigmaaldrich.comresearchgate.net

Cleavage Sites and Mechanisms

Proteolytic cleavage of prothis compound primarily occurs in the linker regions located between the individual this compound domains. frontiersin.orgnih.govtdl.org Neutrophil elastase, for example, has been shown to cleave prothis compound at sites within these linker regions. nih.govtdl.org However, the specific proteases responsible for releasing certain individual granulins, such as granulins A and B, have not been definitively identified in all contexts. nih.govtdl.org

Cleavage by different proteases can result in varying fragment sizes, and complete processing of the ~80 kDa prothis compound into solely 6-12 kDa this compound fragments is not always observed. nih.govtdl.org Intermediate products larger than individual this compound units can remain after proteolytic digestion. nih.govtdl.org Cathepsin L cleavage sites within prothis compound have been mapped and found to reside within the linker regions, with some distinctions compared to neutrophil elastase cleavage sites. nih.gov The intracellular processing of prothis compound into granulins within lysosomes is influenced by factors such as sortilin expression and is mediated by cysteine proteases like cathepsin L. nih.goveneuro.org Lysosome dysfunction can inhibit this processing. nih.gov The precise mechanisms and the interplay between different proteases in generating the diverse array of this compound peptides are still areas of ongoing research.

Here is a table summarizing some of the key enzymes involved in prothis compound processing:

Enzyme ClassSpecific Enzymes IdentifiedPrimary Location of ActionReferences
Neutrophil Serine ProteasesElastase, Proteinase 3Extracellular frontiersin.orgwikipedia.orgnih.govresearchgate.netdiabetesjournals.org
Matrix MetalloproteinasesMMP-12, MMP-14, MMP-9Extracellular nih.govcornell.edunih.govdiabetesjournals.orgtdl.org
ADAMTS FamilyADAMTS-7Extracellular nih.govcornell.edunih.govresearchgate.netdiabetesjournals.org
Cysteine CathepsinsCathepsin B, Cathepsin L, Cathepsin E, G, K, S, VLysosomal frontiersin.orgnih.govnih.govsigmaaldrich.comresearchgate.net
Asparagine EndopeptidaseAEPLysosomal nih.govsigmaaldrich.comresearchgate.net

This table is based on detailed research findings regarding the proteolytic processing of prothis compound. nih.govcornell.edufrontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netdiabetesjournals.orgtdl.orgnih.govsigmaaldrich.comresearchgate.net

Regulation of Proteolytic Processing (e.g., by SLPI)

The proteolytic processing of prothis compound into this compound peptides is subject to regulation. Secretory leukocyte protease inhibitor (SLPI), a serine protease inhibitor, can prevent PGRN processing. rupress.orgfrontiersin.org SLPI achieves this by inhibiting the enzymatic activity of proteases like elastase and by binding directly to PGRN, thereby sequestering it from these enzymes. rupress.orgfrontiersin.org Studies have shown that SLPI overexpression can protect PGRN from elastase-mediated degradation. frontiersin.org This interaction between SLPI and PGRN, and the subsequent effect on processing, may be significant in various physiological and pathological processes, including wound healing and cancer progression. rupress.orgfrontiersin.org Research in human microglia has also identified MMP-12 as a PGRN proteolytic enzyme and SLPI as an inhibitor of MMP-12-induced PGRN proteolysis. researchgate.netnih.gov

Structural Characterization of Individual this compound Peptides

This compound peptides are approximately 6 kDa proteins characterized by a unique and highly conserved motif containing 12 cysteine residues. researchgate.netmdpi.combioscientifica.com These cysteines are predicted to form six intramolecular disulfide bonds, which are crucial for the structure of these peptides. researchgate.netoup.comoup.commdpi.com The this compound domain is evolutionarily conserved across a wide range of organisms, from plants to mammals. researchgate.netmdpi.com

Three-Dimensional Structures of Specific Granulins (e.g., this compound A, C, F)

High-resolution Nuclear Magnetic Resonance (NMR) studies have provided insights into the three-dimensional structures of specific human this compound peptides. Human granulins A, C, and F have been shown to possess relatively well-defined three-dimensional structures in solution. nih.govnih.govnih.gov These structures feature a stable stack of two β-hairpins in their N-terminal subdomains. nih.govnih.govnih.gov This is consistent with the previously reported rigid stacked β-hairpin fold observed in carp (B13450389) this compound A. nih.govnih.gov

In contrast to the structured N-terminal region, the C-terminal subdomain of granulins A, C, and F appears to be more flexible. nih.govnih.gov While granulins A, C, and F exhibit well-folded characteristics, other this compound peptides, specifically granulins B, D, E, and G, exist mainly as mixtures of poorly structured disulfide isomers when produced recombinantly as single units. nih.govnih.govnih.gov The structural differences among individual this compound peptides may contribute to their distinct biological activities. nih.gov

Conformational Dynamics of this compound Domains

Furthermore, electrostatic charge differences exist between individual this compound domains at both neutral and acidic pH. nih.gov These differences may influence interactions between PGRN molecules and could lead to more open conformations of multi-granulin domain peptides upon cleavage, potentially increasing their accessibility for protein-protein interactions. nih.gov

Diversity and Heterogeneity of this compound Peptides

The this compound family exhibits diversity and heterogeneity, stemming from the modular structure of the prothis compound precursor and the differential processing that yields individual peptides. Prothis compound itself is a secreted glycoprotein composed of multiple tandem repeats of the this compound domain. researchgate.netmdpi.comyulab.orglife-science-alliance.org The number and arrangement of these domains can vary across species. mdpi.comnih.gov

Identification of this compound A-G and Parathis compound

Mammalian prothis compound contains 7.5 this compound modules. researchgate.netmdpi.comyulab.org These modules are designated as this compound A through G, along with a half-granulin motif referred to as parathis compound (p). researchgate.netmdpi.comyulab.orgresearchgate.net Granulins A-G represent full this compound modules, each typically containing 12 cysteine residues. researchgate.netmdpi.comoup.comoup.commdpi.com Parathis compound, the N-terminal half-module, contains the first six cysteine residues of the full this compound motif. researchgate.net

Individual this compound peptides (A-G) and parathis compound can be released from the prothis compound precursor through proteolytic cleavage. wikipedia.orgresearchgate.netresearchgate.net Historically, some of these peptides were identified and named independently, such as epithelins 1 and 2, which are synonymous with granulins A and B, respectively. wikipedia.orgbioscientifica.com this compound domains A, B, C, D, and F have been isolated as discrete 6 kDa peptides from various biological tissues, including human inflammatory cells, rat bone marrow, and equine neutrophils. bioscientifica.comum.es While the precursor protein is often secreted as an intact molecule, the individual this compound peptides are also found in vivo and are believed to have distinct biological functions. frontiersin.orguni-muenchen.deyulab.org Research indicates that the levels and regulation of individual this compound peptides, such as granulins C, E, and F compared to A and B, can differ across various tissues. nih.gov this compound A, for instance, has been found to localize in lysosomes in both neurons and microglia, with its levels in microglia increasing under pathological conditions. nih.gov

Cellular Trafficking and Subcellular Localization of Granulin and Progranulin

Biosynthesis and Secretory Pathway of Progranulin

Prothis compound is synthesized as a precursor protein containing an amino-terminal signal peptide that directs it into the endoplasmic reticulum (ER) frontiersin.orgnih.gov. Following synthesis, prothis compound enters the secretory pathway, traversing through the ER and Golgi apparatus before being secreted or targeted to lysosomes biorxiv.orgrupress.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.combiorxiv.orgmdpi.com.

Endoplasmic Reticulum and Golgi Apparatus Involvement

The biosynthesis of prothis compound begins with translation on ribosomes and translocation into the lumen of the ER, facilitated by its signal peptide frontiersin.orgnih.gov. Within the ER, prothis compound undergoes folding and post-translational modifications, including glycosylation frontiersin.orgmdpi.com. Efficient exit of prothis compound from the ER requires its interaction with other proteins. Research indicates that interaction with prosaposin, another lysosomal protein, within the ER lumen is critical for the efficient ER exit of prothis compound rupress.orgbiorxiv.org. This interaction links prothis compound to Surf4, a sorting receptor for COPII vesicles, which are involved in transport from the ER to the Golgi rupress.orgbiorxiv.org. Prothis compound has also been found to bind to various chaperones in the ER, such as ERp5, ERp57, ERp72, HSP70, BiP, calreticulin, and protein disulfide isomerase, which are believed to assist in its folding and secretion mdpi.com.

From the ER, prothis compound is transported to the Golgi apparatus, where further processing and sorting occur biorxiv.orgrupress.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.combiorxiv.orgmdpi.com. The trans-Golgi network (TGN) serves as a crucial sorting station, directing prothis compound towards either the secretory pathway for release from the cell or to the endolysosomal system for delivery to lysosomes biorxiv.orgnih.govfrontiersin.orgmdpi.com.

Vesicular Transport Mechanisms

Prothis compound is transported from the TGN via vesicular carriers nih.govfrontiersin.org. While the precise characteristics of all these vesicles are not fully understood, prothis compound has been shown to be co-transported with brain-derived neurotrophic factor (BDNF) in dense-core vesicles in neurons biomol.comnih.govbiologists.com. This co-transport occurs in both anterograde and retrograde directions along axons and dendrites nih.govbiologists.com. The vesicular transport of prothis compound is suggested to be a regulated process nih.govfrontiersin.orgaginganddisease.org.

Activity-Dependent Secretion

In neurons, prothis compound secretion can occur in an activity-dependent manner biomol.comnih.govfrontiersin.orgfrontiersin.orgmdpi.combiologists.com. This regulated exocytosis from synaptic and extrasynaptic sites is dependent on the activation of voltage-gated calcium channels and can be blocked by inhibiting these channels or removing extracellular calcium biologists.com. Neuronal activity has also been shown to increase the recruitment of prothis compound to synapses and enhance the density of prothis compound clusters along axons nih.govbiologists.com. This activity-dependent secretion suggests a role for prothis compound in regulating neuronal connectivity and function biologists.com. Beyond neurons, other cell types like microglia also secrete prothis compound, with secretion levels increasing upon activation nih.govnih.govmdpi.com.

Receptor-Mediated Internalization and Trafficking

In addition to its secretion, prothis compound can also be internalized from the extracellular space by target cells through receptor-mediated endocytosis biorxiv.orgrupress.orgbiomol.comoup.comnih.govrupress.orgfrontiersin.orgrupress.orgmdpi.comnih.govnih.gov. This internalization pathway is critical for delivering extracellular prothis compound to lysosomes, where it is cleaved into granulins biorxiv.orgoup.comrupress.orgbiomol.comrupress.org.

Sortilin (SORT1) as a Key Receptor and its Regulatory Role

Sortilin (SORT1), a transmembrane protein of the VPS10 family, has been extensively characterized as a primary receptor mediating the internalization and lysosomal trafficking of prothis compound biorxiv.orgoup.comrupress.orgbiomol.comoup.comnih.govrupress.orgfrontiersin.orgrupress.orgmdpi.comnih.govnih.govplos.orgoup.comfrontiersin.org. Sortilin interacts directly with prothis compound, primarily through the C-terminal tail of prothis compound plos.orgfrontiersin.org. This interaction facilitates the endocytosis of extracellular prothis compound and its subsequent sorting to lysosomes mdpi.complos.orgoup.comfrontiersin.org.

Sortilin plays a significant regulatory role in controlling extracellular prothis compound levels. By mediating the uptake and lysosomal degradation of prothis compound, sortilin acts as a negative regulator of secreted prothis compound concentrations mdpi.complos.orgoup.comfrontiersin.org. Blocking the interaction between prothis compound and sortilin has been shown to increase extracellular prothis compound levels in various studies mdpi.comfrontiersin.org. Sortilin-mediated sorting of prothis compound is thought to occur at both the plasma membrane during endocytosis and at the TGN in the biosynthetic pathway nih.gov.

Mannose-6-Phosphate (B13060355) Receptor (M6PR) Involvement

The Mannose-6-Phosphate Receptor (M6PR), specifically the cation-independent M6PR (CI-M6PR), is another receptor involved in the intracellular trafficking of prothis compound to lysosomes biorxiv.orgrupress.orgoup.comrupress.orgfrontiersin.orgrupress.orgbiorxiv.orgnih.gov. While sortilin can directly bind prothis compound, CI-M6PR's involvement often occurs through an indirect mechanism mediated by prosaposin biorxiv.orgrupress.orgrupress.orgrupress.orgbiorxiv.orgnih.gov. Prosaposin, which interacts with prothis compound, can link the prothis compound-prosaposin complex to CI-M6PR biorxiv.orgrupress.orgrupress.orgrupress.orgbiorxiv.org. This interaction facilitates the transport of prothis compound from the TGN to endosomes and subsequently to lysosomes biorxiv.orgrupress.orgrupress.orgbiorxiv.org. CI-M6PR can also be involved in the endocytic uptake of extracellular prothis compound in a prosaposin-dependent manner rupress.orgrupress.orgrupress.orgbiorxiv.org. In some cell types, the prosaposin-mediated, M6PR-dependent pathway for prothis compound lysosomal trafficking has been described as independent of sortilin oup.comrupress.orgrupress.org. LRP1 is also noted as a receptor involved in the prosaposin-dependent retrieval of secreted prothis compound rupress.orgrupress.orgrupress.orgbiorxiv.org.

The trafficking of prothis compound to lysosomes is a complex process involving multiple pathways and receptors. The interplay between the secretory pathway, sortilin-mediated endocytosis, and prosaposin-dependent trafficking via M6PR and LRP1 ensures that prothis compound reaches its crucial destination within the lysosome for processing into granulins and for maintaining lysosomal homeostasis biorxiv.orgoup.comrupress.orgrupress.orgrupress.orgnih.gov.

Here is a summary of key trafficking pathways and receptors involved:

PathwayKey Organelles/CompartmentsPrimary Receptor(s) InvolvedNotes
Biosynthetic Pathway ER, Golgi, TGNSurf4 (indirectly via Prosaposin)Directs newly synthesized prothis compound towards secretion or lysosomes.
Secretory Pathway ER, Golgi, Secretory VesiclesNot applicable (release mechanism)Leads to extracellular prothis compound. Can be activity-dependent.
Lysosomal Targeting (from TGN) TGN, Endosomes, LysosomesSortilin, CI-M6PR (via Prosaposin)Sorting from the TGN to the endolysosomal system.
Endocytic Pathway Extracellular space, Endosomes, LysosomesSortilin, CI-M6PR (via Prosaposin), LRP1 (via Prosaposin)Internalization of extracellular prothis compound.

Data on Receptor Interactions and Trafficking:

Research has demonstrated the interaction of prothis compound with Sortilin and the Mannose-6-Phosphate Receptor.

ReceptorInteraction with Prothis compoundRole in TraffickingNotes
SortilinDirect (C-terminus of PGRN)Mediates endocytosis and lysosomal delivery from TGN and plasma membrane.Negative regulator of extracellular PGRN levels. biorxiv.orgoup.comrupress.orgbiomol.comoup.comnih.govrupress.orgfrontiersin.orgrupress.orgmdpi.comnih.govnih.govplos.orgoup.comfrontiersin.org
CI-M6PRIndirect (via Prosaposin)Mediates transport from TGN to endosomes/lysosomes; involved in endocytosis.Part of a sortilin-independent pathway in some contexts. biorxiv.orgrupress.orgoup.comrupress.orgfrontiersin.orgrupress.orgbiorxiv.orgnih.gov
LRP1Indirect (via Prosaposin)Involved in endocytic uptake of secreted prothis compound.Works with Prosaposin. rupress.orgrupress.orgrupress.orgbiorxiv.org
Surf4Indirect (via Prosaposin)Required for efficient ER exit of prothis compound.Involved in ER-to-Golgi transport. rupress.orgbiorxiv.org
LRP10Direct or IndirectPromotes trafficking to lysosomes.Shares functional similarities with Sortilin and M6PR. biorxiv.org

Detailed Research Findings:

Studies using sortilin-deficient cells and mice have shown impaired lysosomal trafficking of prothis compound and increased extracellular prothis compound levels, highlighting sortilin's critical role oup.comrupress.orgmdpi.complos.org.

The interaction between prothis compound and sortilin is mediated by the C-terminal tail of prothis compound, and deletion of the last three amino acids abolishes this binding and sortilin-dependent trafficking plos.orgfrontiersin.org.

Prosaposin has been identified as a prothis compound-interacting protein that facilitates lysosomal delivery of prothis compound in both the biosynthetic and endocytic pathways rupress.orgrupress.orgrupress.orgbiorxiv.org. This occurs, in part, by linking prothis compound to CI-M6PR and LRP1 rupress.orgrupress.orgrupress.orgbiorxiv.org.

While sortilin is a major pathway, a sortilin-independent mechanism mediated by prosaposin and M6PR/LRP1 also contributes to prothis compound lysosomal trafficking, particularly evident in cell types with low sortilin expression like fibroblasts oup.comrupress.orgrupress.org.

In neurons, both prosaposin and sortilin are important for efficient prothis compound lysosomal trafficking, and deficiency in either can lead to defects oup.comrupress.org. However, in microglia, there might be additional sortilin- and prosaposin-independent pathways oup.com.

Interaction with Prosaposin (PSAP) for Lysosomal Delivery

Prosaposin (PSAP) is another soluble lysosomal protein that interacts with PGRN and facilitates its trafficking to lysosomes rupress.orgoup.comresearchgate.net. This interaction can occur in both the biosynthetic pathway (from the Golgi) and the endocytic pathway (from the extracellular space) researchgate.netrupress.org. PSAP acts as a scaffold, binding to PGRN and then interacting with its own trafficking receptors, such as the cation-independent mannose 6-phosphate receptor (CI-M6PR) and low-density lipoprotein receptor 1 (LRP1), to mediate the delivery of the PGRN-PSAP complex to lysosomes cornell.edurupress.orgoup.comresearchgate.netrupress.org. This PSAP-mediated pathway is independent of sortilin, another key receptor involved in PGRN trafficking oup.comresearchgate.netrupress.org. Studies have shown that PSAP deficiency in mice leads to significant PGRN trafficking defects and increased serum PGRN levels, underscoring the importance of this interaction for proper lysosomal targeting of PGRN oup.comresearchgate.net. The interaction between PGRN and PSAP is mediated by the linker region connecting saposins B and C within PSAP and involves multiple this compound domains, with this compound D and E showing substantial binding nih.gov.

Other Putative Receptors and Binding Partners (e.g., CD68, TNFRs, EphA2)

Beyond sortilin and PSAP, other proteins have been identified as putative receptors or binding partners for PGRN, potentially influencing its trafficking and function.

TNFRs: Prothis compound has also been reported to interact with tumor necrosis factor receptors (TNFRs), specifically TNFR1 and TNFR2 nih.govnih.gov. This interaction was initially proposed as a mechanism for PGRN's anti-inflammatory effects, where it could interfere with TNF-α binding to its receptors nih.govnih.gov. However, the interaction between PGRN and TNFRs has been subject to debate, with some studies failing to replicate the direct binding and functional antagonism of TNF signaling jneurosci.orgresearchgate.net. Despite conflicting findings on direct binding, some research suggests that PGRN's anti-inflammatory effects might involve TNFRs, potentially through indirect mechanisms nih.govnih.govplos.org. This compound-derived Atsttrin, composed of three TNFR-binding domains of PGRN, has been shown to bind to TNFRSF25 (DR3) as well as TNFR1 and TNFR2 plos.org.

EphA2: EphA2, a receptor tyrosine kinase, has been identified as a functional signaling receptor for prothis compound nih.govresearchgate.netcapes.gov.br. Recombinant prothis compound binds to EphA2 with high affinity, leading to the activation of the receptor and downstream signaling pathways like MAPK and Akt nih.govresearchgate.net. This interaction is implicated in processes such as capillary morphogenesis and may play a role in cancer progression and potentially neurodegenerative diseases nih.govresearchgate.netmdpi.comresearchgate.net. The interaction between PGRN and EphA2 can trigger phosphorylation of EphA2 at specific residues, contributing to downstream effects mdpi.comresearchgate.net.

Lysosomal Targeting and Intra-lysosomal Fate

The lysosome is a key destination for prothis compound, where it undergoes crucial processing into mature this compound peptides.

Mechanisms of Prothis compound Delivery to Lysosomes

Prothis compound reaches the lysosome through multiple pathways. One primary route involves the sorting receptor sortilin, which binds to PGRN and mediates its endocytosis from the cell surface and trafficking from the trans-Golgi network (TGN) to the lysosome cornell.edunih.govoup.comcornell.edufrontiersin.org. Another significant pathway involves the interaction with prosaposin (PSAP), as discussed earlier, which facilitates PGRN delivery via PSAP's receptors, CI-M6PR and LRP1 cornell.edurupress.orgoup.comresearchgate.netrupress.org. There is also evidence suggesting that PGRN may be trafficked to the lysosome through the recycling endosome, multivesicular body (MVB), and late endosome pathway nih.gov. The transcription of the GRN gene and many lysosomal genes is regulated by the transcription factor TFEB, highlighting a coordinated control of lysosomal biogenesis and PGRN expression nih.gov.

Intra-lysosomal Proteolysis and this compound Generation

Once inside the lysosome, full-length prothis compound is proteolytically cleaved into individual this compound peptides nih.govcornell.edulife-science-alliance.orgnih.goveneuro.org. This processing is primarily mediated by lysosomal proteases, particularly cathepsin L (CTSL) nih.govcornell.edu. Cathepsin D (CTSD) also plays a role in cleaving PSAP into saposins within the lysosome, and PGRN/granulin E can interact with CTSD to potentially stabilize or enhance its activity nih.govcornell.edu. Chemical inhibition of lysosomes has been shown to increase full-length PGRN levels while decreasing this compound peptides, indicating that proper lysosomal function is essential for this compound generation nih.govcornell.edu. Perturbations in PGRN lysosomal trafficking also lead to reduced production of this compound peptides nih.govcornell.edu.

Molecular and Cellular Functions of Granulin and Progranulin

Regulation of Lysosomal Biogenesis and Function

Progranulin plays a critical role in regulating the formation and function of lysosomes nih.gov. Evidence suggests that prothis compound is involved in several aspects of lysosomal biology, and its deficiency is linked to lysosomal abnormalities and dysfunction biorxiv.orgnih.govbiorxiv.org.

Role in Lysosome Formation and Acidification

Prothis compound has been shown to influence lysosome formation and acidification. It colocalizes with lysosome-associated membrane protein-1 (LAMP-1) and is involved in regulating the levels of V-type proton ATPase subunit d2, a component crucial for lysosomal acidification nih.gov. Studies indicate that prothis compound facilitates the acidification of lysosomes nih.govoup.com. This acidification is a key process for the optimal activity of lysosomal enzymes oup.com. Conversely, prothis compound deficiency can lead to impaired lysosomal acidification biorxiv.org. Prothis compound also binds to the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, suggesting a role in controlling the expression of lysosomal genes nih.govnih.gov. Upregulation of lysosomal genes and proteins has been observed in response to prothis compound deficiency oup.comnih.gov.

Modulation of Lysosomal Enzyme Activities (e.g., Cathepsin D, Glucocerebrosidase)

Prothis compound and this compound peptides modulate the activities of several lysosomal enzymes biorxiv.orglife-science-alliance.orgyulab.org. Notably, prothis compound regulates the levels and activity of cathepsin D (CTSD) biorxiv.orgnih.govnih.govoup.comyulab.orgplos.orgmdpi.com. Prothis compound can bind directly to CTSD, promoting its maturation from an inactive precursor to an active form nih.govnih.govcornell.edu. Prothis compound deficiency has been shown to result in reduced cathepsin D activity plos.orgmdpi.com.

Another lysosomal enzyme influenced by prothis compound is glucocerebrosidase (GCase) biorxiv.orglife-science-alliance.orgyulab.orgcornell.edu. Prothis compound has been suggested to act as a co-chaperone for GCase, potentially aiding in its transport to the lysosome plos.orgcornell.edubiorxiv.org. Prothis compound deficiency leads to significantly reduced GCase activity plos.org.

Data on the impact of prothis compound deficiency on lysosomal enzyme activity:

EnzymeImpact of Prothis compound DeficiencyReference
Cathepsin DDecreased activity plos.orgmdpi.com
GlucocerebrosidaseReduced activity plos.org

Impact on Autophagy-Lysosome Pathway Dynamics

Prothis compound is intricately linked to the dynamics of the autophagy-lysosome pathway (ALP) nih.govbiorxiv.orgjneurosci.orgnih.govjneurosci.orgpnas.orgmdpi.comresearchgate.net. This pathway is crucial for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles biorxiv.orgmdpi.com. Prothis compound deficiency has been shown to impair autophagic flux, leading to the accumulation of autophagosomes biorxiv.orgmdpi.com. Studies in neurons have demonstrated that prothis compound deficiency increases autophagy and causes abnormally enlarged lysosomes, while restoring prothis compound levels can normalize these effects jneurosci.orgjneurosci.org. The ALP also appears to regulate prothis compound levels, suggesting a feedback loop where prothis compound modulates the pathway that influences its own degradation jneurosci.org.

Involvement in Protein Homeostasis and Aggregate Clearance

Prothis compound is essential for efficient protein homeostasis biorxiv.orgresearchgate.net. Its role in regulating lysosomal function and the autophagy-lysosome pathway directly impacts the cell's ability to clear protein aggregates nih.govjneurosci.orgresearchgate.net. Prothis compound deficiency leads to impaired clearance and cytoplasmic aggregation of proteins, such as TDP-43 nih.govbiorxiv.orgjneurosci.orgresearchgate.net. This accumulation of misfolded or aggregated proteins is a hallmark of several neurodegenerative diseases biorxiv.orgnih.govbiorxiv.orgresearchgate.net. Studies in C. elegans have shown that granulins can impair lysosomal function and induce a stress response related to protein homeostasis nih.gov.

Influence on Cell Proliferation and Survival

Prothis compound functions as a widely secreted growth factor that regulates cell growth and survival nih.govmdpi.comresearchgate.netresearchgate.netuniprot.org. Both full-length prothis compound and individual this compound peptides have been reported to possess mitogenic activities nih.govnih.gov.

Mitogenic Activities in Epithelial, Mesenchymal, and Neuronal Cells

Prothis compound promotes cell proliferation in various cell types, including epithelial, mesenchymal, and neuronal cells nih.govmdpi.comresearchgate.netresearchgate.netnih.govspandidos-publications.comum.esresearchgate.netfrontiersin.orgnih.gov.

In epithelial cells, prothis compound regulates the rate of cell division and can confer an invasive phenotype um.esresearchgate.net. Studies have shown that overexpression of prothis compound in epithelial cell lines leads to increased mitosis and acquired clonogenicity researchgate.net. Recombinant prothis compound has been shown to be mitogenic to epithelial cells from various origins researchgate.netnih.gov.

Prothis compound also stimulates the proliferation of mesenchymal cells researchgate.net.

In neuronal cells, prothis compound acts as a neurotrophic factor, promoting neuronal survival and neurite outgrowth nih.govresearchgate.netspandidos-publications.com. It can support the survival of neuronal cell lines under conditions that would otherwise induce apoptosis researchgate.netfrontiersin.org. Prothis compound's neurotrophic effects may involve the activation of survival signaling pathways such as the MAPK and PI3K pathways nih.govresearchgate.netresearchgate.netum.esnih.gov. Studies using lysosome-targeted prothis compound suggest that its protective effects against excitotoxicity in cortical neurons may be mediated through the autophagy-lysosomal pathway nih.gov.

Anti-apoptotic and Pro-survival Effects

Prothis compound has been shown to exert significant anti-apoptotic and pro-survival effects in various cell types, including neurons and cancer cells oup.comamegroups.orgresearchgate.net. Research indicates that prothis compound can inhibit apoptosis induced by various stimuli, contributing to cell survival under challenging conditions oup.comresearchgate.net.

Studies in a motor neuron-like cell line demonstrated that stable overexpression of prothis compound promoted cell survival for an extended period in the absence of serum, a condition that typically leads to cell death oup.comresearchgate.netfrontiersin.org. This increased survival was linked to the inhibition of apoptosis oup.comresearchgate.net. The anti-apoptotic action of prothis compound in neurons has been further supported by studies using RNA silencing of prothis compound expression in neuron cell cultures and in cultured cortical neurons from Grn knockout mice oup.com. These studies observed elevated caspase 3 activity in response to apoptotic stimuli in cells with reduced prothis compound levels compared to control cells oup.com.

In the context of cancer, prothis compound's role in inhibiting apoptosis contributes to tumor progression amegroups.orgnih.govfrontiersin.org. For instance, in cholangiocarcinoma cells, knockdown of prothis compound promoted apoptosis by increasing the ratio of Bcl-2-associated X protein (Bax) to B-cell lymphoma 2 (Bcl-2) amegroups.orgresearchgate.nettandfonline.com. Anti-prothis compound antibodies have also been shown to induce apoptosis in ovarian cancer cells by regulating factors such as cleaved caspase-3 and poly (ADP-ribose) polymerase cleavage amegroups.org. Prothis compound has also been reported to confer resistance to anti-cancer drugs by preventing induced apoptosis in certain cancer cell lines nih.gov.

Regulation of Cell Cycle Progression

Prothis compound has been identified as a factor that mediates cell cycle progression researchgate.netnih.govnih.govplos.org. It is considered a pluripotent secreted growth factor that influences cell division researchgate.netresearchgate.netum.es.

Studies have demonstrated that prothis compound can regulate the levels of cyclins, such as cyclin D1 and cyclin B, and modulate the activity of cyclin-dependent kinase 4 (CDK4) researchgate.netamegroups.orgfrontiersin.orgmdpi.comresearchgate.net. These molecules are key regulators of the cell cycle. For example, prothis compound has been shown to promote the invasion and metastasis of squamous cell carcinoma by elevating cyclin D1 expression amegroups.org. Prothis compound reportedly mediates mitogenic effects by stimulating cyclin D1 in cancer cells amegroups.org. Conversely, reducing prothis compound levels through approaches like short hairpin RNA (shRNA) has been shown to decrease cancer cell proliferation by inducing cell cycle arrest, such as at the G2/M stage, and reducing cyclin D1 expression amegroups.org. In ovarian cancer, inhibiting prothis compound with an antisense vector suppressed proliferation and invasion, which was associated with the downregulation of cyclin D1 and CDK4 amegroups.org.

Research in gastric epithelial cells infected with Helicobacter pylori also indicated that increased prothis compound was positively associated with CDK4 expression in gastric cancer tissue, and upregulation of prothis compound promoted cell cycle progression and proliferation jmb.or.kr.

Modulation of Cell Migration and Invasion

Prothis compound plays a significant role in modulating cell migration and invasion in various physiological and pathological processes, including wound healing and tumorigenesis researchgate.netum.esresearchgate.netnih.govmdpi.com.

Effects on Directed Cell Movement

Prothis compound promotes cell migration and invasiveness in numerous cell types, particularly in the context of cancer oup.comamegroups.orgnih.govmdpi.comfrontiersin.org. This pro-migratory and pro-invasive effect is mediated through multiple mechanisms.

One mechanism involves the promotion of the epithelial-to-mesenchymal transition (EMT), a process that allows cells to acquire migratory and invasive properties nih.govmdpi.com. Prothis compound's influence on cell migration and invasion has been demonstrated in various cancer cell lines, including those from breast, colorectal, bladder, prostate, hepatocellular, and ovarian cancers nih.gov.

Prothis compound can also modulate cell motility by affecting focal adhesion dynamics and the actin cytoskeleton nih.govmdpi.comfrontiersin.org. In bladder cancer cells, prothis compound promotes migration and invasion by inducing the formation of a molecular complex containing focal adhesion kinase (FAK) and paxillin (B1203293), dependent on ERK1/2 signaling mdpi.comfrontiersin.org. Additionally, prothis compound interacts with the F-actin-binding protein drebrin, which mediates prothis compound-dependent cell migration and invasion by modulating F-actin remodeling mdpi.comfrontiersin.org. In mesothelioma, prothis compound regulates FAK phosphorylation, influencing focal adhesion turnover, particularly disassembly, which is crucial for cell motility mdpi.com.

Cell TypeEffect on Migration/InvasionAssociated MechanismsSource
Cancer cells (general)PromotesEMT, Activation of signaling pathways (Akt, MAPK) amegroups.orgnih.govmdpi.com
Squamous cell carcinomaPromotesElevating cyclin D1 expression amegroups.org
Ovarian cancer cellsIncreases invasive capacityActivation of MMP-2, upregulation of MMP-9 nih.gov
Breast cancer cellsIncreases invasive capacityUpregulation of MMP-9 nih.gov
Bladder cancer cellsPromotesFAK-paxillin complex formation (ERK1/2-dependent), Interaction with drebrin, F-actin remodeling nih.govmdpi.comfrontiersin.org
Mesothelioma cellsRegulates migration/invasionModulation of FAK phosphorylation, Focal adhesion turnover mdpi.comphysiology.org
Cholangiocarcinoma cellsPromotes motilityEMT, possibly via PI3K/pAkt pathway researchgate.nettandfonline.com

Promotion of Angiogenesis and Vascular Integrity

Prothis compound plays a role in angiogenesis, the formation of new blood vessels, and influences vascular integrity amegroups.orgmdpi.commdpi.complos.orgahajournals.orgbiorxiv.orgbiorxiv.orgnih.gov. Its expression is upregulated in endothelial cells during processes like wound healing, tissue repair, and physiological angiogenesis in the developing placenta mdpi.complos.org.

Studies have shown that prothis compound can promote angiogenesis through both direct and indirect mechanisms amegroups.org. It can increase the expression of vascular endothelial growth factor (VEGF) in endothelial cells, often mediated by signaling pathways such as TNFR2/Akt and ERK amegroups.orgmdpi.com. In addition to influencing VEGF, prothis compound, in complex with midkine (B1177420) protein, can stimulate angiogenesis by promoting the migration, proliferation, and tubular structure formation of endothelial cells amegroups.org.

In vivo studies using transgenic mice with targeted prothis compound expression in endothelial cells have demonstrated its influence on vascular growth plos.orgnih.gov. Overexpression of prothis compound in endothelial cells led to exaggerated vessel growth, which in turn affected the formation of the mural cell layer and weakened vessel integrity plos.orgnih.gov. This resulted in vascular abnormalities and increased mortality in these mice plos.orgnih.gov.

Prothis compound also contributes to maintaining vascular tone and blood pressure ahajournals.orgbiorxiv.orgbiorxiv.org. It has been shown to decrease vascular contractility, an effect mediated by nitric oxide formation and dependent on receptors like EphrinA2 and Sortilin1 ahajournals.orgbiorxiv.orgbiorxiv.org. Prothis compound induces endothelial nitric oxide synthase (eNOS) phosphorylation and nitric oxide production in isolated endothelial cells biorxiv.org. Deficiency in prothis compound has been associated with hypercontractility of mesenteric arteries and elevated blood pressure in mice, which was restored by supplementing prothis compound ahajournals.orgbiorxiv.orgbiorxiv.org.

Roles in Neurotrophy and Neuronal Maintenance

Prothis compound is recognized as a key neurotrophic factor that supports neuronal survival and growth oup.comresearchgate.netfrontiersin.orgmdpi.commdpi.comoup.comnih.govnih.govspandidos-publications.comnih.gov. Its roles in neurotrophy and neuronal maintenance are crucial for the health and function of the nervous system.

Promotion of Neurite Outgrowth and Axon Regeneration

Prothis compound and certain this compound peptides, such as this compound-E, have been shown to promote neurite outgrowth and enhance neuronal survival in various types of neurons, including cortical, hippocampal, and motor neurons oup.commdpi.comoup.comnih.govnih.govspandidos-publications.comnih.govnih.gov.

In vitro models have demonstrated the ability of prothis compound to promote neuronal survival, neurite outgrowth, and neuronal morphology oup.comoup.com. For instance, treatment of mouse neurons with prothis compound protein resulted in an increase in neurite outgrowth nih.gov. Knockdown of prothis compound in neuronal cell lines impaired differentiation and reduced the level of phosphorylated GSK-3β, a kinase involved in mediating prothis compound activity in the nervous system nih.gov. Exogenous prothis compound added to the culture medium of neuron-like cells reproduced the effects of stable prothis compound expression, leading to longer neurite outgrowth frontiersin.org.

Prothis compound also plays a role in axon regeneration mdpi.comnih.govresearchgate.net. Studies using Grn knockout mice have shown a delayed recovery in axonal outgrowth after nerve injury nih.gov. Reintroduction of human prothis compound rescued this deficit, indicating that neuronal production of prothis compound is necessary and sufficient to stimulate nerve regeneration in vivo nih.gov. Prothis compound's neurotrophic effect and its role in axon outgrowth have been linked to its function as a chaperone for cathepsin D, an enzyme important for maintaining proteolytic capacity nih.gov. Additionally, SorCS2 has been identified as a receptor for prothis compound that is required for motor axon outgrowth and enables axon regeneration researchgate.net.

Neuronal Cell TypeEffect of Prothis compound/Granulin-EKey FindingsSource
Motor neuronsPromotes survival, neurite outgrowthIncreased survival in serum-free conditions; Dose-dependent survival increase oup.comfrontiersin.orgoup.comnih.gov
Cortical neuronsPromotes survival, neurite outgrowthEnhanced survival; Dose-dependent survival increase oup.comoup.comnih.gov
Hippocampal neuronsPromotes survival, neurite outgrowthPromotes neuronal morphology oup.comoup.com
SH-SY5Y cellsPromotes neurite outgrowthInvolved in GSK-3β phosphorylation nih.gov

Support of Neuronal Survival and Morphology

Prothis compound and, specifically, this compound-E peptide have been shown to promote the survival and neurite outgrowth of various types of neurons, including neocortical, hippocampal, and motor neurons in vitro oup.comnih.govresearchgate.net. Studies using in vitro models have demonstrated that prothis compound deficiency can lead to decreased neuronal survival and reduced neurite outgrowth oup.commdpi.com. For instance, knockdown of PGRN in primary neurons reduces survival and neurite outgrowth, while the addition of recombinant PGRN can protect neurons from cell death induced by nerve growth factor withdrawal mdpi.com. Overexpression of prothis compound in a motor neuron-like cell line promoted cell survival for extended periods in the absence of serum, which typically leads to cell death in control cells, and this increased survival was linked to the inhibition of apoptosis oup.comfrontiersin.org. The anti-apoptotic action of prothis compound in neurons is further supported by findings that silencing prothis compound expression in neuronal cell cultures or in cultured cortical neurons from Grn knockout mice leads to elevated caspase 3 activity in response to apoptotic stimuli oup.com.

Prothis compound also influences neuronal morphology. In primary murine hippocampal cultures, prothis compound deficiency resulted in decreased gross neural connectivity, although transmission at individual synapses was enhanced, potentially as a compensatory mechanism for a reduced number of synapses oup.com. Overexpression of PGRN in a neuronal cell line promoted morphological differentiation, leading to cells with enlarged cell bodies and extended projections researchgate.netfrontiersin.org. This was correlated at a molecular level with pathways associated with the cytoskeleton and synaptic differentiation frontiersin.org. PGRN is co-transported with brain-derived neurotrophic factor (BDNF) within axons and dendrites, suggesting it may act as an autocrine neurotrophic factor nih.govbiologists.com.

Mechanisms of Neuroprotection

Prothis compound exerts neuroprotective effects through several proposed mechanisms. It is thought to trigger survival signals involving phosphorylation cascades mediated by mitogen-activated kinases, extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K), and glycogen (B147801) synthase kinase-3 beta (GSK-3β) nih.gov. While the specific receptor mediating these neurotrophic effects is still being investigated, prothis compound is known to bind to the ephrin-type A receptor 2 (EphA2) on the cell surface, leading to the activation of downstream AKT signaling, a common mediator of growth factor signals nih.gov. This mechanism is also implicated in prothis compound's role in promoting angiogenesis nih.gov.

Prothis compound is also an endoplasmic reticulum (ER) stress-responsive factor. ER stress increases prothis compound expression, which in turn activates ERK1/2 and AKT signaling through interaction with tumor necrosis factor receptor 2 (TNFR2) nih.gov. Activation of these growth factor signaling pathways by prothis compound may protect cortical neurons from cell death induced by glutamate (B1630785) or oxidative stress nih.gov.

Furthermore, prothis compound plays a crucial role in lysosomal function and microglial homeostasis, which are important for neuronal health mdpi.com. It acts as a secreted lysosomal chaperone, regulating lysosomal proteolytic activity mdpi.com. For example, the activity of cathepsin D (CTSD) is decreased in brain lysates from Grn knockout mice, and adding recombinant PGRN restores CTSD activity mdpi.com. PGRN also interacts with prosaposin (PSAP), another lysosomal regulatory protein, and binds and facilitates the lysosomal trafficking of β-glucocerebrosidase (GCase) mdpi.com. These roles in lysosomal function are shared across different cell types, including neurons and microglia, and highlight the potential therapeutic value of targeting this pathway in neurodegenerative diseases associated with reduced PGRN expression or function mdpi.com.

Immune Response and Inflammatory Modulation

Prothis compound and its cleaved this compound peptides have complex and often opposing roles in modulating immune responses and inflammation e-dmj.orgoup.compatsnap.com.

Anti-inflammatory Properties of Intact Prothis compound

Intact, full-length prothis compound generally exhibits anti-inflammatory properties e-dmj.orgoup.compatsnap.com. Its expression is significantly upregulated under various inflammatory conditions, suggesting a protective role mdpi.com. Prothis compound modulates the effector functions of multiple immune cells mdpi.com. A key mechanism for its anti-inflammatory action involves interaction with tumor necrosis factor (TNF) receptors 1 (TNFR1) and 2 (TNFR2) mdpi.comnih.govresearchgate.netnih.govdovepress.com. Prothis compound can inhibit TNF-α induced inflammatory signaling pathways by competing with TNF-α for binding to TNFR1 mdpi.comnih.govresearchgate.netdovepress.com. Alternatively, its high-affinity interaction with TNFR2 may trigger a protective, immunosuppressive signaling cascade mdpi.comnih.govdovepress.com. PGRN binding to TNFR1 and TNFR2 can block TNF-α-TNFR1/2 signaling, inhibiting neutrophil degranulation nih.gov.

Studies in Grn knockout mice have demonstrated that prothis compound is required to suppress excessive inflammatory responses oup.comnih.gov. These mice show a highly over-active inflammatory response to stimuli like bacterial endotoxin (B1171834) oup.com. Generalized Grn depletion can aggravate atherosclerosis with increased expression of inflammatory cytokines e-dmj.org. PGRN has been reported to ameliorate brain inflammation and reduce neutrophil infiltration in models of cerebral ischemia-reperfusion injury nih.gov. It also showed anti-inflammatory and protective roles in renal and lung injury mouse models nih.gov. PGRN can also promote the proliferation of regulatory T cells (Tregs) and IL-10 secretion, which mediate immunological self-tolerance nih.gov.

Pro-inflammatory Activities of Cleaved this compound Peptides

In contrast to the anti-inflammatory effects of full-length prothis compound, the proteolytically cleaved this compound peptides often exhibit pro-inflammatory activities e-dmj.orgoup.compatsnap.comnih.govplos.org. The cleavage of prothis compound into granulins can be mediated by various proteases, including neutrophil elastase, proteinase-3, matrix metalloproteinase-9 (MMP-9), MMP-12, MMP-14, and ADAMTS7 oup.complos.orgproquest.comnih.gov.

These this compound peptides are believed to counteract the anti-inflammatory activity of intact PGRN nih.gov. For example, while PGRN inhibits neutrophil activation by TNFα during wound healing, granulins promote the production of neutrophil chemoattractant IL-8 by epithelial cells plos.orgproquest.com. This compound peptides are able to increase the expression of pro-inflammatory cytokines such as interleukin 1 beta (IL-1β), IL-8, and tumor necrosis factor alpha (TNF-α) nih.gov. They can also bind to Toll-like receptor 9 (TLR9), activating its pathway and contributing to inflammation nih.gov.

The balance between intact prothis compound and its cleaved this compound peptides is crucial, and this balance can be regulated by factors like secretory leukocyte protease inhibitor (SLPI), which binds to prothis compound and prevents its proteolysis by enzymes like elastase oup.complos.org. Under inflammatory conditions in the central nervous system, there is a scenario where PGRN production might be suppressed while this compound production is increased, potentially switching the role of microglia from a neurotrophic to an inflammatory one plos.orgproquest.com.

Regulation of Macrophage and Microglial Activation

Prothis compound plays a significant role in regulating the activation of macrophages and microglia, the primary immune cells in the brain e-dmj.orgnih.govlife-science-alliance.orgpnas.orgnih.gov. PGRN is highly expressed in microglia, particularly in conditions of pathology nih.govlife-science-alliance.orgnih.gov. While the exact mechanisms are complex and can vary depending on the context, studies indicate that prothis compound influences the activation state and function of these cells e-dmj.orglife-science-alliance.orgpnas.org.

In some contexts, prothis compound appears to suppress excessive microglial activation nih.govnih.gov. Complete loss of prothis compound can lead to aberrant increases in phagocytosis and secretion of pro-inflammatory cytokines by microglia nih.gov. PGRN-deficient microglia exhibit increased expression of markers associated with activation, especially near amyloid-beta plaques in Alzheimer's disease models life-science-alliance.org. They also show enhanced nuclear translocation of TFE3, a transcription factor involved in lysosome biogenesis, and increased inflammation in response to amyloid-beta fibril treatment life-science-alliance.org.

However, the role of PGRN in microglial activation is not always inhibitory and can be context-dependent e-dmj.orgnih.gov. Some studies suggest that prothis compound can potentiate seizure-induced microglia/macrophage activation nih.gov. Microglial PGRN has also been shown to be involved in cytokine and chemokine production following TLR3/4 activation plos.orgproquest.com. Unstimulated microglia produce and secrete PGRN, and its release can be suppressed by pro-inflammatory stimuli like TLR ligands or IL-1β/IFN-γ, while being increased by anti-inflammatory cytokines like IL-4 or IL-13 plos.orgnih.gov.

Data suggests that loss of prothis compound can alter the activity of engulfing cells like macrophages, potentially contributing to neuron loss pnas.org. PGRN-deficient macrophages have shown increased levels of phagocytosis of particles and apoptotic cells in some studies pnas.org.

Influence on Cytokine and Chemokine Production (e.g., IL-8, TNF-α, IL-1β)

Prothis compound and its fragments significantly influence the production of various cytokines and chemokines, key mediators of inflammation e-dmj.orgnih.govnih.govplos.orgproquest.comnih.gov.

Intact Prothis compound:

TNF-α and IL-1β: Intact PGRN can inhibit the production and release of pro-inflammatory cytokines like TNF-α and IL-1β nih.govnih.gov. It does this, in part, by blocking TNF-α signaling through TNFR1 and TNFR2 mdpi.comnih.govresearchgate.netnih.govdovepress.comnih.gov. In glial cells overexpressing PGRN, the expression of IL-1β, IL-6, and TNF-α was significantly lower after LPS treatment compared to control cells nih.gov.

IL-8: While granulins promote IL-8 production, intact PGRN is generally not associated with this activity dovepress.comnih.gov.

IL-10: PGRN can upregulate the expression of the anti-inflammatory cytokine IL-10, particularly in glial cells and through TNFR2 signaling in Tregs nih.govnih.govnih.govresearchgate.net.

Other Cytokines/Chemokines: PGRN can also influence the production of other inflammatory mediators. In some contexts, it inhibits the expression and release of chemokines like CXCL9 and CXCL10 in a TNFR1-dependent manner nih.govdovepress.com. However, studies on microglial PGRN's role in TLR3/4-induced cytokine production showed that silencing PGRN reduced the production of TNF-α, IP-10, IL-6, and IL-1ra, but had no significant effect on IL-1β, IL-8, or IL-10 production, suggesting a stimulatory role for endogenous microglial PGRN in this specific context plos.orgproquest.com.

Cleaved this compound Peptides:

IL-8, TNF-α, and IL-1β: this compound peptides are known to increase the expression and secretion of pro-inflammatory cytokines, including IL-8, TNF-α, and IL-1β nih.govnih.gov. This compound B, specifically, has been shown to stimulate IL-8 expression in epithelial cells nih.gov.

General Pro-inflammatory Effect: The pro-inflammatory activity of granulins is a key aspect of their function, often opposing the effects of the full-length protein e-dmj.orgoup.compatsnap.comnih.govplos.org.

Here is a summary of the influence of Prothis compound and Granulins on selected cytokines and chemokines:

Compound/FragmentCytokine/ChemokineEffectNotesSource(s)
Intact Prothis compoundTNF-αInhibits production/signalingVia binding to TNFR1/TNFR2 mdpi.comnih.govresearchgate.netnih.govdovepress.comnih.gov
Intact Prothis compoundIL-1βInhibits productionShown in glial cells nih.govnih.gov
Intact Prothis compoundIL-8Generally no significant effect; contrasts with granulins dovepress.comproquest.comnih.gov
Intact Prothis compoundIL-10Upregulates expression/secretionShown in glial cells and Tregs nih.govnih.govnih.govresearchgate.net
Intact Prothis compoundIL-6Inhibits production (in some contexts); Stimulatory in microglial TLR3/4 activationContext-dependent effects nih.govproquest.comnih.gov
Intact Prothis compoundIP-10Stimulatory in microglial TLR3/4 activation; Inhibits CXCL10Context-dependent effects nih.govdovepress.comproquest.com
Intact Prothis compoundIL-1raStimulatory in microglial TLR3/4 activation proquest.com
This compound PeptidesIL-8Promotes production/secretionEspecially by epithelial cells; acts as chemoattractant nih.govdovepress.comnih.govplos.orgproquest.comnih.gov
This compound PeptidesTNF-αIncreases expression nih.gov
This compound PeptidesIL-1βIncreases expression nih.gov

Interaction with Innate Immune Receptors (e.g., TLR9)

Prothis compound and its proteolytic fragments, the granulins, interact with innate immune receptors, notably Toll-like receptor 9 (TLR9). oup.commdpi.comnih.govoncotarget.commdpi.comdovepress.com TLR9 is an intracellular receptor primarily located in endolysosomes that recognizes unmethylated CpG DNA, which is characteristic of bacteria and viruses. nih.govmdpi.com

Research indicates that this compound acts as a soluble cofactor for TLR9 signaling. nih.govoncotarget.commdpi.comdovepress.com It facilitates the interaction between CpG oligonucleotides (CpG-ODNs) and TLR9 within endolysosomal compartments. nih.govmdpi.comdovepress.com This interaction is crucial for the efficient initiation of MyD88-dependent signaling, which leads to the production of pro-inflammatory cytokines. nih.gov Studies using this compound-deficient cells have shown a reduced ability to internalize CpG-ODNs, and the addition of purified this compound restored this ability, suggesting a role for this compound in delivering CpG-ODNs to TLR9. nih.gov The interaction with TLR9 and CpG-ODNs is mediated by specific this compound domains, including domains A, C, D, and E. mdpi.com

Prothis compound's interaction with TLR9 provides a mechanism through which it can regulate inflammation and innate immune responses, particularly in the context of bacterial infections. mdpi.commdpi.comdovepress.com

Involvement in Wound Healing and Tissue Repair

Prothis compound is recognized as a key mediator in the process of wound healing and tissue repair. plos.orgsinobiological.comtaylorandfrancis.comresearchgate.netresearchgate.netnih.govuniprot.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org It is a growth factor involved in promoting granulation and neovascularization during wound repair. nih.gov Expression of prothis compound is significantly induced in response to tissue injury. researchgate.netnih.govnih.govresearchgate.net

In murine models of cutaneous wounds, prothis compound mRNA expression is observed in the inflammatory infiltrate and is highly induced in dermal fibroblasts and endothelial cells following injury. researchgate.netnih.gov Application of prothis compound to cutaneous wounds has been shown to increase the accumulation of various cell types essential for healing, including neutrophils, macrophages, blood vessels, and fibroblasts. researchgate.netnih.gov

Prothis compound's role in wound healing is multifaceted, involving the regulation of cellular responses during injury and participation in tissue remodeling. sinobiological.comtaylorandfrancis.comresearchgate.netresearchgate.netuniprot.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com

Regulation of Cellular Responses During Injury

During the cellular response to injury, prothis compound functions as both a paracrine mediator of inflammatory cells and a locally induced growth factor produced by cells like dermal fibroblasts and endothelial cells. researchgate.net It influences key cellular processes critical for wound closure and tissue regeneration.

Prothis compound stimulates the migration and proliferation of fibroblasts and endothelial cells, which are vital for forming new tissue and blood vessels at the wound site. researchgate.netnih.gov Studies have shown that prothis compound can activate signaling pathways such as ERK and PI3K in endothelial cells, promoting their migration. researchgate.net In the context of spinal cord injury, prothis compound expression is dramatically increased in myeloid cells, including activated microglia and macrophages, suggesting a role in the inflammatory response following injury. nih.govresearchgate.net Macrophages, which are significant contributors to tissue repair, are known to produce prothis compound as a regulatory factor in inflammation and wound healing. ashpublications.org Administering this compound to fresh wounds has been shown to increase the cell counts of neutrophils, macrophages, and fibroblasts, thereby facilitating healing. ashpublications.org

Prothis compound can have complex effects on inflammation during injury; while intact prothis compound may have anti-inflammatory effects, its cleavage products, granulins, can sometimes promote inflammation. oup.complos.orgtaylorandfrancis.comnih.gov This balance is considered critical in various biological processes, including wound repair. taylorandfrancis.com

Roles in Tissue Remodeling

Tissue remodeling is a crucial phase of wound healing that involves the reorganization of the extracellular matrix and the maturation of the newly formed tissue. Prothis compound plays a role in this process. sinobiological.comtaylorandfrancis.comresearchgate.netuniprot.orgresearchgate.netfrontiersin.orgmdpi.com

As a growth factor, prothis compound influences the activity of fibroblasts and endothelial cells, which are central to tissue remodeling. researchgate.netresearchgate.net It promotes the formation of capillary-like tubule structures by endothelial cells, a key aspect of neovascularization, which is integral to remodeling. researchgate.netnih.gov Prothis compound's influence on cell proliferation and motility contributes to the restructuring of the injured tissue. nih.gov

Furthermore, prothis compound has been implicated in regulating the extracellular matrix. For example, it interacts with components like perlecan (B1176706) and cartilage oligomeric matrix protein (COMP), which are involved in tissue structure and remodeling. mdpi.com Its potential to influence matrix metalloproteinases (MMPs) and their inhibitors can also impact the breakdown and synthesis of extracellular matrix components during remodeling. frontiersin.orgresearchgate.net Prothis compound's effects on signaling pathways like PI3K/Akt and Wnt/β-catenin, which are involved in processes like fibrosis, further highlight its role in shaping the tissue environment during repair and remodeling. mdpi.com

Here is a summary of some research findings related to prothis compound and wound healing:

StudyModel SystemKey FindingCitation
He et al. (2003)Murine cutaneous puncture woundsProthis compound mRNA induced in inflammatory infiltrate, dermal fibroblasts, and endothelia; increased accumulation of neutrophils, macrophages, blood vessels, and fibroblasts with prothis compound application. researchgate.netnih.gov
Altmann et al. (2016)Sciatic nerve injury in miceProthis compound overexpression improved recovery of motor and sensory functions; required to maintain Notch1 expression. springermedizin.de
Yin et al. (2010)Prothis compound-deficient miceExaggerated inflammation and impaired host defense. plos.org
Kanazawa et al. (2015)Ischaemic stroke in rats and miceProthis compound levels dynamically regulated; intravenous administration reduced stroke damage. oup.com
Palomino-Segura et al. (2021)Zebrafish this compound a deficiencyMacrophages fail to recruit to the wound, resulting in abnormal wound healing. ashpublications.org
He et al. (2003)Isolated dermal fibroblasts and endothelial cellsProthis compound promotes division, migration, and capillary-like tubule formation. researchgate.netnih.gov
Feng et al. (2009)Spinal contusion in miceProthis compound expression upregulated in myeloid cells (microglia and macrophages) after injury. nih.govresearchgate.net

Mechanisms of Action and Associated Signaling Pathways

Ligand-Receptor Interactions and Downstream Signaling

Granulin exerts its effects by binding to several membrane proteins and receptors on the cell surface, triggering downstream signaling events. The specific receptors involved can vary depending on the cell type and biological context mdpi.com.

Engagement with Tumor Necrosis Factor Receptors (TNFR1, TNFR2)

Prothis compound, the precursor to this compound, can bind to Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2), particularly on immune cells such as macrophages and regulatory T cells. This interaction allows prothis compound to compete with TNF-alpha for receptor binding, thereby inhibiting TNF-alpha's pro-inflammatory activity mdpi.comnih.gov. Prothis compound's interaction with TNFR1, TNFR2, and the TNFR1 homolog death receptor 3 (DR3) is mediated by specific this compound modules (A, C, and F) and linker regions (P3, P4, and P5) within the prothis compound structure mdpi.com. In colorectal cancer, prothis compound has been shown to promote AKT activation in a TNFR2-dependent manner mdpi.com.

Interaction with Sortilin and its Functional Consequences

Sortilin, a member of the vacuolar protein sorting 10 (Vps10) family of receptors, is a prominent binding partner for extracellular prothis compound mdpi.comwikipedia.orgnih.gov. The binding of prothis compound to sortilin, primarily through the last three amino acids (QLL) at its C-terminal, leads to the endocytosis of prothis compound and its trafficking into lysosomes mdpi.comwikipedia.org. This interaction is particularly relevant in neurological cells mdpi.com. Sortilin-mediated internalization and lysosomal sorting can also occur when secreted prothis compound interacts with soluble prosaposin, which in turn binds to receptors like the mannose-6-phosphate (B13060355) receptor (MRP6) or low-density lipoprotein receptor-related protein 1 (LRP1) mdpi.com. In prostate cancer, sortilin acts as a negative regulator of prothis compound by promoting its internalization and degradation, leading to the inhibition of the AKT pathway. Conversely, prothis compound can mediate sortilin ubiquitination and degradation, thereby sustaining its own pro-oncogenic activity mdpi.com. While sortilin is involved in prothis compound trafficking to lysosomes, studies suggest that other receptors are also involved in mediating the function of extracellular prothis compound, as the absence of sortilin does not completely prevent prothis compound's effects on neurite outgrowth or cell survival in GRN knockout cells wikipedia.org.

Other Membrane Protein Binding Partners (e.g., EphA2, EGFR)

Beyond TNFRs and Sortilin, this compound interacts with a variety of other membrane proteins and receptors, and these interactions are highly context-dependent mdpi.com.

EphA2: The receptor tyrosine kinase EphA2 has been identified as a functional signaling receptor for prothis compound nih.govnih.govcapes.gov.br. Prothis compound binds to EphA2 with high affinity, leading to prolonged activation of the receptor nih.govresearchgate.net. This interaction can trigger downstream signaling cascades, including the MAPK and Akt pathways nih.govresearchgate.netmdpi.com. In bladder cancer, prothis compound binding to EphA2 activates ephrinA1-independent non-canonical signaling, promoting tumor progression mdpi.com. This interaction leads to EphA2 tyrosine phosphorylation, activating AKT and MAPK pathways, which in turn sustain EphA2 phosphorylation at Ser897 mdpi.commdpi.com.

EGFR: Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that can be modulated by prothis compound mdpi.com. In mesothelioma, prothis compound-dependent activation of AKT and MAPK signaling pathways relies on EGFR and RYK mdpi.com. While prothis compound may activate other receptor tyrosine kinases, including EGFR, it is not always clear if this occurs through direct binding or indirectly via functional cross-talk mdpi.com. Studies suggest that the engagement of EphA2 by prothis compound can trigger cross-talk with other receptor tyrosine kinases, including EGFR nih.govrupress.org. This cross-talk with EGFR is considered intriguing and might amplify the downstream signaling originating from the prothis compound-EphA2 interaction rupress.org.

Other Receptors: Prothis compound has also been reported to bind to other receptors such as DR3, Notch receptors, DLK1, RET, and Toll-like receptor 9 (TLR9) mdpi.com. Prothis compound binding to DR3 inhibits its interaction with TL1A mdpi.com. Interaction with Notch receptors, specifically the extracellular domain, can activate Notch signaling pathways mdpi.com. In neuron-like cells, prothis compound binds to RET and promotes its tyrosine phosphorylation mdpi.com. Prothis compound's interaction with TLR9 in immune cells and endosomes can enhance the innate immune response mdpi.com.

Table 1: Selected this compound Binding Partners and Associated Functions

Binding PartnerType of InteractionKey Functional ConsequencesRelevant Contexts
TNFR1, TNFR2Direct BindingInhibits TNF-alpha pro-inflammatory activity; Promotes AKT activation (TNFR2)Immune cells (macrophages, Tregs), Colorectal cancer
SortilinDirect BindingEndocytosis and lysosomal trafficking of prothis compound; Negative regulation of prothis compoundNeuronal cells, Prostate cancer
EphA2Direct BindingProlonged receptor activation; Activation of MAPK and Akt pathwaysBladder cancer, Angiogenesis
EGFRIndirect/Cross-talkModulation of AKT and MAPK pathways; Potential amplification of signalingMesothelioma, Cancer
DR3Direct BindingInhibition of DR3 binding to TL1A-
Notch ReceptorsDirect BindingActivation of Notch signalingPeripheral nerve regeneration
RETBindingPromotion of tyrosine phosphorylationNeuron-like cells
TLR9BindingPotentiation of innate immune responseImmune cells, Endosomes

Intracellular Signal Transduction Cascades

Upon binding to its receptors, this compound initiates various intracellular signaling cascades that mediate its diverse biological effects. Two prominent pathways activated by this compound are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway wikipedia.orgnih.govum.es.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation

This compound is a known activator of the MAPK/ERK signaling pathway wikipedia.orgnih.govum.esnih.gov. This pathway is a critical mediator of cellular processes such as proliferation, differentiation, and survival. Prothis compound activates the ERK signaling pathway, which involves the phosphorylation of Shc and p44/42 MAPK um.es. Activation of the MAPK/ERK pathway by this compound has been observed in various contexts, including cancer cells, where it contributes to cell proliferation, migration, and invasion atlasgeneticsoncology.orgamegroups.orgresearchgate.netspandidos-publications.com. For instance, in bladder cancer, prothis compound activates ERK1/2, forming a complex with paxillin (B1203293) and focal adhesion kinase to promote migration and invasion amegroups.org. The activation of the MAPK/ERK pathway by prothis compound can lead to the phosphorylation of transcription factors like c-myc, which promotes cell proliferation lakeforest.edu.

Table 2: this compound-Mediated MAPK/ERK Activation Findings

Cell Type/ContextObserved Effect of this compoundKey Pathway Components Activated/InvolvedResearch Finding Details
Various cancer modelsPromotes cell proliferation, wound healing, anchorage-independenceMAPK/ERK pathwaysCritical for prothis compound-induced responses in urothelial and prostate cancer cells. nih.gov
Bladder cancer cellsPromotes migration and invasionERK1/2, paxillin, focal adhesion kinaseProthis compound activates ERK1/2 and forms a complex with paxillin and focal adhesion kinase. amegroups.org
Colorectal cancer cellsPromotes proliferation and angiogenesisERK signaling pathwayRegulation mediated via TNFR2/Akt and ERK pathways. amegroups.org
Hepatocytes (CsGRN)Promotes malignant transformationRAS/MAPK/ERK pathway (EGFR-mediated)Enhanced phosphorylation of ERK proteins observed. frontiersin.orgresearchgate.net
Gastric cancer cellsPromotes intracellular PGRN expressionERK signaling pathwayInvolved in the upregulation of intracellular PGRN induced by extracellular PGRN. spandidos-publications.com
Neuroglioma cellsPromotes cell proliferationMAPK/ERK pathwayActivation leads to phosphorylation of c-myc. lakeforest.edu

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt pathway is another crucial signaling cascade modulated by this compound wikipedia.orgnih.govum.esnih.gov. This pathway is involved in regulating cell survival, growth, and metabolism. Prothis compound activates the PI3K/Akt pathway, which includes the activation of PI3K and Akt/protein kinase B um.es. Activation of Akt by prothis compound has been confirmed in several cancer types, including colorectal, bladder, gastric, and cervical cancers amegroups.org. This activation is linked to increased invasion, motility, and anchorage-dependent growth of cancer cells amegroups.org. In colorectal cancer, prothis compound promotes proliferation and angiogenesis through the TNFR2/Akt pathway amegroups.org. The PI3K/Akt pathway, along with the MAPK/ERK pathway, is critical for the downstream signaling responses induced by prothis compound nih.gov. In bladder cancer, the prothis compound-EphA2 axis triggers the activation of both AKT and MAPK signaling pathways mdpi.com.

Table 3: this compound-Mediated PI3K/Akt Pathway Findings

Cell Type/ContextObserved Effect of this compoundKey Pathway Components Activated/InvolvedResearch Finding Details
Various cancer modelsPromotes cell proliferation, wound healing, anchorage-independencePI3K/Akt pathwaysCritical for prothis compound-induced responses in urothelial and prostate cancer cells. nih.gov
Colorectal cancer cellsPromotes proliferation and angiogenesisAkt pathway (TNFR2-mediated)Regulation mediated via TNFR2/Akt and ERK pathways. amegroups.org
Hepatocytes (CsGRN)Promotes malignant transformationPI3K/Akt pathway (EGFR-mediated)Enhanced phosphorylation of PI3K and AKT proteins observed. frontiersin.orgresearchgate.net
Gastric cancer cellsPromotes intracellular PGRN expressionAKT signaling pathwayInvolved in the upregulation of intracellular PGRN induced by extracellular PGRN. spandidos-publications.com
Bladder cancer cellsPromotes migration, invasion, tumor formationAkt pathway (EphA2-mediated)Prothis compound-EphA2 axis triggers activation of AKT and MAPK. mdpi.com
Prostate cancerInhibition of AKT pathway (Sortilin-mediated)AKT pathwaySortilin promotes prothis compound internalization and degradation, leading to AKT pathway inhibition. mdpi.com
Neuronal cellsPromotes survival and neurite outgrowthPI3K/Akt pathwayMay exert neuroprotection by triggering survival signals involving phosphorylation cascades mediated by PI3K and Akt. nih.gov

Focal Adhesion Kinase (FAK) Signaling

Prothis compound has been shown to modulate cell motility and invasion, processes heavily reliant on focal adhesion dynamics and the activity of Focal Adhesion Kinase (FAK). Studies indicate that prothis compound can promote FAK tyrosine-phosphorylation in various cell types, including adrenal carcinoma cells. mdpi.com This phosphorylation is a key event in FAK activation, which in turn influences cell adhesion, spreading, and migration. In bladder cancer, prothis compound-dependent activation of the MAPK pathway is reported to facilitate the formation of a complex involving FAK and paxillin, further promoting cell migration and invasion. mdpi.comfrontiersin.org Research in mesothelioma cells has demonstrated that prothis compound specifically affects the phosphorylation of FAK at the Y397 site, impacting the kinetics of focal adhesion assembly and disassembly, a critical step for cell motility. mdpi.com These findings suggest that prothis compound influences cell movement by regulating FAK activity and its interaction with other proteins at focal adhesions.

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory and immune responses. Prothis compound has been shown to modulate NF-κB signaling, although its effect can be context-dependent, sometimes acting as an anti-inflammatory factor and at other times exhibiting a pro-inflammatory role. researchgate.net Prothis compound can mitigate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells and tissues. researchgate.net It has been observed to inhibit the activation of NF-κB, thereby suppressing the expression of inflammatory genes. researchgate.net For instance, prothis compound binds to TNFR1 and activates ERK1/2 and PI3K/AKT pathways, which can inhibit the TNF-α-activated NF-κB inflammatory pathway and reduce the release of pro-inflammatory cytokines like IL-6. dovepress.com Prothis compound can also selectively inhibit the expression and release of CXCL9 and CXCL10 induced by TNF-α in a TNFR1-dependent manner. dovepress.com

Conversely, prothis compound deficiency has been linked to the overactivation of WNT5A expression via the TNF-α/NF-κB pathway in cells from individuals with frontotemporal dementia-linked this compound mutations. researchgate.netnih.gov This suggests that under certain conditions, particularly in the context of deficiency, the absence of prothis compound can lead to increased NF-κB activity. Studies have also shown that this compound peptides, the cleavage products of prothis compound, can stimulate the secretion of IL-8 from epithelial cells, indicating a potential pro-inflammatory role for these fragments, possibly mediated through NF-κB. dovepress.comphysiology.org

Wnt/β-catenin Signaling Pathway Crosstalk

Evidence suggests crosstalk between prothis compound and the Wnt/β-catenin signaling pathway. Prothis compound deficiency has been associated with increased Wnt signaling. nih.gov In neuronal models of prothis compound-deficient frontotemporal lobar degeneration, both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades have been found to be overactivated. nih.gov This overactivation includes increased expression of Wnt1 and Wnt5a ligands and elevated nuclear levels of β-catenin. nih.gov The receptor-like tyrosine kinase (RYK), a co-receptor for both canonical and non-canonical Wnt signaling pathways, has been identified as a potential modulator of prothis compound activity. mdpi.comnih.gov RYK is known to bind different Wnt ligands, including Wnt-1, Wnt-3a, and Wnt-5a, and its activity can be influenced by prothis compound. nih.gov This interplay between prothis compound, RYK, and Wnt signaling highlights a complex regulatory network impacting cellular processes. Furthermore, mitochondrial impairment observed in prothis compound-deficient cells might contribute to alterations in the Wnt pathway, suggesting a bidirectional crosstalk between mitochondria and Wnt signaling. mdpi.com

JNK, c-Myc, PKC, mTOR Pathway Involvement

Prothis compound's influence extends to several other key signaling pathways, including JNK, c-Myc, PKC, and mTOR. Prothis compound can modulate c-Myc function, potentially through the activation of AKT and MAPK signaling pathways. mdpi.com Studies indicate that prothis compound can affect the levels of cyclins, such as cyclin D1 and cyclin B, and modulate CDK4 activity, which are downstream targets influenced by pathways like MAPK and AKT, and potentially c-Myc. mdpi.comfrontiersin.orgnih.gov

The involvement of Protein Kinase C (PKC) in prothis compound signaling has also been reported. PKC activation is implicated in the regulation of prothis compound expression in certain cell lines, such as human ovarian cancer cells. science.gov Prothis compound mediates several signaling pathways, including PI3K/Akt, ERK1/2, protein kinase C, and Akt/mTOR. frontiersin.orgresearchgate.netresearchgate.net The AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, can be modulated by prothis compound. frontiersin.orgresearchgate.netresearchgate.net Recent data suggest that prothis compound levels can influence TGF-β activity through the AKT/mTOR pathway, impacting cell proliferation. nih.gov While the direct interaction and specific mechanisms by which prothis compound impacts JNK signaling are less extensively documented compared to other pathways, its involvement in broader MAPK signaling suggests potential crosstalk.

Functional Divergence of Prothis compound vs. This compound Peptides in Signaling

A crucial aspect of this compound biology is the functional divergence observed between the full-length prothis compound protein and the individual this compound peptides generated by its proteolytic cleavage. While prothis compound is generally considered to have anti-inflammatory and growth factor-like activities, the this compound peptides often exhibit pro-inflammatory properties. oup.comnih.govoup.comresearchgate.net

For example, intact prothis compound can blunt inflammatory reactions and possesses mitogenic activity. oup.com In contrast, this compound peptides, particularly those produced by cleavage by neutrophil proteases like elastase, can stimulate the release of pro-inflammatory mediators such as IL-8 from epithelial cells. dovepress.comphysiology.orgoup.com This suggests a regulatory switch mechanism, potentially controlled by proteases and inhibitors like secretory leukocyte protease inhibitor (SLPI), which can prevent prothis compound degradation. physiology.orgoup.com

In terms of cell growth, full-length prothis compound is generally mitogenic. oup.com However, the effects of individual this compound peptides on cell proliferation can vary; some may promote growth, while others might inhibit it, often with lower potency compared to intact prothis compound. oup.com This divergence in function underscores the importance of considering the specific form of this compound (full-length prothis compound or individual peptides) when studying its biological roles and associated signaling pathways.

Impact on Cellular Metabolism and Stress Response Pathways

Prothis compound influences cellular metabolism and stress response pathways, with a notable impact on mitochondrial function.

Mitochondrial Function Regulation

Prothis compound plays a role in regulating mitochondrial homeostasis and activity. mdpi.comnih.gov Studies have shown that prothis compound deficiency can lead to mitochondrial dysfunction. mdpi.comnih.govescholarship.org In neuronal models and patient-derived cells with prothis compound deficiency, impaired mitochondrial bioenergetics have been observed, including mitochondrial depolarization, increased production of reactive oxygen species (ROS), and lower ATP levels. mdpi.comnih.gov

Prothis compound deficiency has also been linked to altered mitochondrial dynamics and impaired mitophagy, the process by which damaged mitochondria are selectively degraded. nih.gov While mitochondrial fission may be increased in prothis compound-deficient cells, the subsequent degradation of damaged mitochondria appears to be impaired, leading to their accumulation. nih.gov This accumulation of dysfunctional mitochondria contributes to cellular stress and can impact various cellular processes. The regulation of mitochondrial function by prothis compound may involve multiple mechanisms, potentially including indirect effects through pathways like Wnt signaling, which has been linked to mitochondrial dynamics and biogenesis. mdpi.com Furthermore, prothis compound's role in lysosomal function is critical for the proper degradation of cellular components, including damaged mitochondria through mitophagy. nih.govfrontiersin.orgpitt.edulife-science-alliance.org Prothis compound deficiency disrupts lysosomal function, which in turn impairs mitophagy and contributes to mitochondrial accumulation and dysfunction. nih.govpitt.edu

Research also suggests that prothis compound preserves mitochondrial equilibrium by influencing mitochondrial ROS signaling, the biogenesis and function of mitochondrial complex I (a key component of the electron transport chain), and mitophagy flux. nih.gov Re-expression of prothis compound in deficient cells can restore mitochondrial respiration and function. nih.gov

Here is a summary of some key signaling pathways influenced by Prothis compound/Granulin:

Signaling PathwayProthis compound EffectThis compound Peptide EffectContext/Notes
Focal Adhesion Kinase (FAK)Promotes phosphorylation and activity, influences focal adhesion dynamics. mdpi.comfrontiersin.orgLess documented specifically for individual peptides.Involved in cell motility and invasion. mdpi.comfrontiersin.org
NF-κBCan inhibit activation (anti-inflammatory). researchgate.netdovepress.comCan stimulate pro-inflammatory mediator release. dovepress.comphysiology.orgContext-dependent; involves TNFR1/TNFR2 interaction. researchgate.netdovepress.comnih.gov
Wnt/β-cateninDeficiency linked to pathway overactivation. nih.govLess documented specifically for individual peptides.Crosstalk with RYK; potential bidirectional link with mitochondrial function. mdpi.comnih.govmdpi.com
JNKPotential involvement through broader MAPK signaling. frontiersin.orgresearchgate.netresearchgate.netLess documented specifically for individual peptides.Part of MAPK signaling network. frontiersin.orgresearchgate.netresearchgate.net
c-MycModulation, potentially via AKT/MAPK. mdpi.comfrontiersin.orgnih.govLess documented specifically for individual peptides.Influences cell proliferation and cyclin levels. mdpi.comfrontiersin.orgnih.gov
PKCInvolved in prothis compound expression regulation; part of signaling cascade. frontiersin.orgscience.govresearchgate.netresearchgate.netLess documented specifically for individual peptides.Part of various signaling pathways. frontiersin.orgscience.govresearchgate.netresearchgate.net
mTOR (via AKT/mTOR)Modulation, influences cell growth and proliferation. frontiersin.orgnih.govresearchgate.netresearchgate.netLess documented specifically for individual peptides.Linked to TGF-β activity. nih.gov
Mitochondrial FunctionRegulates homeostasis, impacts respiration, ROS, ATP, mitophagy. mdpi.comnih.govescholarship.orgfrontiersin.orgpitt.edunih.govDeficiency contributes to dysfunction via impaired mitophagy. nih.govpitt.eduCritical for cellular metabolism and stress response. mdpi.comnih.govescholarship.orgfrontiersin.orgpitt.edunih.gov

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a vital organelle involved in protein folding, modification, and transport, as well as lipid metabolism and calcium storage frontiersin.org. Perturbations in ER function lead to the accumulation of misfolded proteins, triggering a state known as ER stress. The cell activates the unfolded protein response (UPR) to restore ER homeostasis frontiersin.org.

Research indicates that this compound is a factor responsive to ER stress nih.govnih.gov. Its expression is induced, and its activation of Erk1/2 and Akt signaling pathways is enhanced in response to ER stress nih.gov. Loss of normal ER stress response has been observed in this compound-deficient cells, rendering them hypersusceptible to ER stress-induced apoptosis nih.gov. Recombinant this compound has shown the ability to rescue these defects in ER stress responses in deficient cells nih.gov.

Mechanistic studies highlight the critical role of the interaction between this compound and TNFR2 in regulating the ER stress response nih.govnih.gov. Similar to this compound, TNFR2 expression is induced during ER stress nih.gov. The association between this compound and TNFR2 is significantly enhanced following ER stress nih.gov. Blocking TNFR2 signaling abolishes the protection afforded by this compound against ER stress-induced apoptosis nih.gov. The cysteine-rich domains (CRD) in the extracellular portion of TNFR2, known to bind directly to this compound, disrupt this interaction and consequently abolish this compound-mediated activation of Erk1/2 and Akt signaling and protection against apoptosis in response to ER stress nih.gov.

Studies in adipocytes and adipose tissue of mice have shown that administration of prothis compound can trigger ER stress, leading to impaired insulin (B600854) sensitivity nih.govscienceopen.comtandfonline.com. This effect is mediated, at least in part, via the PERK-eIF2α dependent pathway of the ER stress response nih.govtandfonline.com. Inhibition of ER stress using chemical chaperones like 4-phenyl butyric acid has been shown to restore systemic insulin sensitivity and recover insulin signaling impaired by prothis compound nih.govtandfonline.com.

Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify the reactive intermediates or repair the resulting damage. This compound has demonstrated a protective role against oxidative stress in various contexts mdpi.comresearchgate.netoup.comnih.govplos.orgsci-hub.senih.gov.

Prothis compound, the precursor protein, enhances the ability of cells, such as melanocytes and cortical neurons, to resist cell death induced by reactive oxygen species researchgate.netoup.com. It significantly upregulates the expression of nuclear factor erythroid 2-related factor 2 (NRF2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant system researchgate.net. This process can be impeded by interaction inhibitors researchgate.net. The expression of NRF2 might also be linked to the transcription of transcription factor EB activated by prothis compound researchgate.net.

In vitro experiments have verified that prothis compound can reverse hydrogen peroxide (H₂O₂)-induced cell death, and this reversal can be suppressed by inhibitors researchgate.net. Under H₂O₂ stimulation, prothis compound upregulates the expression of NRF2 and HO-1, and this upregulation is counteracted by the inhibitor researchgate.net. Prothis compound effectively reduces intracellular ROS production elevated by H₂O₂ researchgate.net. This suggests that prothis compound may inhibit H₂O₂-induced cell death in melanocytes via the NRF2/HO-1 signaling pathway researchgate.net.

In the context of cerebral ischemia-reperfusion injury, prothis compound has been shown to protect against oxidative stress nih.govsci-hub.se. Prothis compound knockdown in mice subjected to cerebral ischemia exhibited severe oxidative stress, evidenced by aggravated malondialdehyde (MDA) and lipid peroxidation (LPO) contents and decreased superoxide (B77818) dismutase (SOD) activity nih.govsci-hub.se. Conversely, prothis compound overexpression showed anti-oxidative effects nih.govsci-hub.se. Prothis compound was found to attenuate oxidative damage partly through its regulatory effects on necroptosis nih.govsci-hub.se.

Studies also suggest that granulins, the cleavage products of prothis compound, may play a protective role during copper-induced oxidative stress biorxiv.orgnih.gov. Granulins 3 and 5 have shown a strong affinity for Cu(II) and a potential to reduce Cu(II) to Cu(I), a process significant in mitigating copper-induced ROS cytotoxicity biorxiv.orgnih.gov.

The PI3K/Akt signaling pathway is involved in regulating cellular apoptosis under oxidative stress, and prothis compound has been demonstrated to activate this pathway in primary neuronal cultures, providing protection against oxidative stresses plos.orgnih.gov. Depletion of prothis compound renders primary neurons more vulnerable to oxidative stress plos.org.

Mechanistic Roles in Disease Pathogenesis

Neurodegenerative Disorders

Frontotemporal Lobar Degeneration (FTLD) with GRN Mutations

Frontotemporal Lobar Degeneration (FTLD) is characterized by progressive atrophy of the frontal and temporal lobes of the brain, leading to significant changes in behavior, personality, and language. frontiersin.orgwikipedia.org Mutations in the GRN gene are a significant genetic cause of FTLD, accounting for a substantial percentage of familial cases. frontiersin.orgneupsykey.commdpi.com These mutations predominantly result in a specific pathological subtype known as FTLD-TDP Type A, characterized by the accumulation of TDP-43 protein inclusions. oup.comwikipedia.orgmdpi.commdpi.com

Mechanisms of Haploinsufficiency

Heterozygous loss-of-function mutations in GRN cause FTLD through a mechanism of haploinsufficiency. frontiersin.orgoup.comnih.govneupsykey.comjci.org This means that having only one functional copy of the GRN gene is not sufficient to produce adequate levels of progranulin protein, leading to a roughly 50% reduction in circulating prothis compound levels in affected individuals. frontiersin.orgeneuro.orgneupsykey.com

Various types of GRN mutations can lead to haploinsufficiency, including nonsense, frameshift, and splice-site mutations. frontiersin.orgneupsykey.com These mutations often introduce premature stop codons, triggering nonsense-mediated mRNA decay (NMD), which degrades the mutant mRNA transcript. frontiersin.orgelsevier.es Other mechanisms contributing to loss of function include genomic deletions, mutations affecting the initiation codon, mutations interfering with protein sorting or secretion, and mutations disrupting protein structure. frontiersin.orgneupsykey.com Regardless of the specific mutational mechanism, the result is a significant reduction in functional prothis compound protein. frontiersin.orgneupsykey.com

Dysregulation of Lysosomal Function in FTLD Pathogenesis

Accumulating evidence suggests that lysosomal dysfunction plays a crucial role in the pathogenesis of FTLD associated with GRN mutations. eneuro.orgpnas.orgbiorxiv.orgnih.gov Prothis compound is trafficked to lysosomes and is thought to be important for lysosomal homeostasis. eneuro.orgpnas.org Within lysosomes, prothis compound can be cleaved into smaller this compound peptides. oup.comeneuro.org While the precise roles of intact prothis compound and the individual this compound peptides in lysosomal function are still being investigated, deficiencies in granulins caused by GRN mutations may contribute to lysosomal impairment. frontiersin.orgeneuro.org

Studies have shown that FTLD patients with GRN mutations exhibit elevated levels of lysosomal proteins and storage material in affected brain regions, indicative of lysosomal dysfunction. nih.gov Fibroblasts from FTLD patients with GRN mutations also display lysosomal and lipofuscin accumulation, impaired lysosomal function, and compromised autophagic flux. biorxiv.org Prothis compound is believed to regulate lysosomal enzymes, such as cathepsin D and glucocerebrosidase, and is involved in the proper trafficking and function of these enzymes. jneurosci.orgnih.gov Prothis compound deficiency can lead to impaired lysosomal acidification and the accumulation of damaged mitochondria due to blocked degradation. biorxiv.orgmdpi.com The interaction between prothis compound and sortilin is also important for its endocytosis and delivery to lysosomes. frontiersin.orgeneuro.orguniprot.org

Data from studies on fibroblasts from FTLD patients with a specific GRN mutation (c.709-1G>A) demonstrate several pathological hallmarks: biorxiv.org

Pathological HallmarkObservation in FTD-GRN Fibroblasts
Lysosomal and Lipofuscin AccumulationObserved
Impaired Lysosomal FunctionObserved
Compromised Autophagic FluxObserved
Mitochondrial AbnormalitiesObserved
Altered Lipid MetabolismObserved

These findings highlight a complex interplay of cellular processes, including altered lysosomal-mitochondrial interactions and impaired lipid metabolism, contributing to FTLD pathogenesis in the context of GRN haploinsufficiency. biorxiv.org

Connection to TDP-43 Proteinopathy

FTLD associated with GRN mutations is neuropathologically characterized by the accumulation of TDP-43 protein inclusions in neurons and glial cells. oup.comwikipedia.orgmdpi.commdpi.com While the exact link between prothis compound deficiency and TDP-43 proteinopathy is not fully understood, it is a consistent pathological feature of GRN-related FTLD. oup.comjci.orgembopress.org

Loss-of-function mutations in GRN cause FTLD with TDP-43 accumulation. mdpi.comnih.gov Studies using animal models have explored this connection, although recapitulating the human TDP-43 pathology in Grn allelic deficiency mouse models has been challenging without additional cellular stressors. nih.gov Recent research suggests that impaired lysosomal and autophagic pathways due to prothis compound deficiency may contribute to the accumulation of misfolded or aggregated proteins, including TDP-43. mdpi.commdpi.com Deficient prothis compound can lead to the accumulation of damaged mitochondria, and this mitochondrial dysfunction linked to PGRN deficiency might be a key mechanism contributing to TDP-43 pathology. mdpi.com Furthermore, the interaction between prothis compound and sortilin, which mediates prothis compound's endocytosis and lysosomal delivery, may also play a role in modulating the turnover of other proteins, potentially including TDP-43. nih.gov

Interestingly, studies involving the transmembrane protein 106B (TMEM106B), a known risk factor for FTLD caused by GRN mutations, have provided further insights. embopress.org While TMEM106B is involved in lysosome function, completely removing Tmem106b in Grn knockout mice exacerbated phenotypes and led to the development of TDP-43 pathology, which was not consistently observed in the single knockouts. embopress.org This suggests a complex interaction between prothis compound, lysosomal function, and TDP-43 accumulation.

Neuronal Ceroid Lipofuscinosis (NCL) Type 11

Neuronal Ceroid Lipofuscinosis (NCL) is a group of inherited neurodegenerative disorders characterized by the accumulation of autofluorescent lipopigment material (ceroid lipofuscin) within lysosomes in various tissues, particularly in neurons. medlineplus.govresearchgate.netucl.ac.ukresearchgate.netmdpi.com CLN11 disease is a specific type of NCL caused by mutations in the GRN gene. medlineplus.govresearchgate.netnih.gov

Molecular Basis of Complete GRN Loss of Function

Unlike the heterozygous mutations that cause FTLD, CLN11 disease is caused by homozygous or biallelic loss-of-function mutations in the GRN gene. medlineplus.goveneuro.orgresearchgate.netjneurosci.orgucl.ac.uknih.govresearchgate.net This results in a nearly complete absence or severe deficiency of functional prothis compound protein. medlineplus.govjneurosci.org Having mutations in both copies of the GRN gene eliminates the production of functional prothis compound. medlineplus.gov

The complete loss of functional prothis compound in CLN11 leads to a severe lysosomal storage disorder. eneuro.orgjneurosci.org Prothis compound is critical for proper lysosomal function, including the trafficking and activity of lysosomal enzymes like β-glucocerebrosidase and cathepsin D. jneurosci.org The severe deficiency or absence of prothis compound in CLN11 disrupts these processes, leading to the accumulation of lipofuscin and other storage materials within lysosomes. jneurosci.orgpnas.orgmdpi.comarvojournals.org This lysosomal dysfunction and the resulting accumulation of storage material are considered the primary molecular basis for the neurodegeneration observed in CLN11 disease. jneurosci.orgpnas.orgmdpi.com While the exact mechanism by which the lack of prothis compound causes nerve cell death in CLN11 is not fully understood, the widespread loss of neurons is a hallmark of the disease. medlineplus.gov

Lysosomal Storage Deficits in NCL

Homozygous loss-of-function mutations in the GRN gene result in a complete absence of prothis compound and its cleavage products, leading to neuronal ceroid lipofuscinosis (NCL), specifically CLN11. oup.comnih.govplos.orgnih.govresearchgate.net NCL is a group of lysosomal storage disorders characterized by the accumulation of lipofuscin, a lipid-containing pigment, in lysosomes, causing progressive neurodegeneration, vision loss, myoclonic seizures, and cerebellar ataxia. nih.govnih.govnih.gov

Research indicates a crucial role for this compound in regulating lysosomal function. This compound localizes to lysosomes and is processed into individual this compound peptides within these organelles. oup.comnih.gov Studies suggest that this compound and its cleavage products, particularly this compound E, are important activators of lysosomal enzymes like cathepsin D (CTSD). oup.comnih.govnih.gov Cathepsin D is an aspartyl protease essential for protein degradation within lysosomes, and mutations in the CTSD gene also lead to similar forms of NCL. oup.comnih.gov Loss of this compound results in decreased cathepsin D activity, contributing to impaired lysosomal function and the accumulation of storage materials observed in NCL. oup.comnih.govnih.gov Additionally, prothis compound has been shown to interact with and be essential for the proper activity of glucocerebrosidase (GCase), another lysosomal enzyme implicated in lysosomal storage disorders like Gaucher disease and Parkinson's disease. plos.orgnih.gov Reduced activity of multiple lysosomal hydrolases, including CTSD and GCase, may contribute to lysosomal dysfunction in GRN-related NCL and FTLD. plos.orgnih.gov

This compound's Modulatory Role in Alzheimer's Disease and Parkinson's Disease Pathomechanisms

While GRN mutations are primarily associated with FTLD and NCL, there is evidence suggesting a modulatory role for this compound in the pathomechanisms of Alzheimer's Disease (AD) and Parkinson's Disease (PD). Elevated this compound levels in cerebrospinal fluid (CSF) have been observed in AD patients and correlate with cognitive impairment and microglial activation, potentially reflecting a response to neurodegeneration. frontiersin.org In AD mouse models, loss of this compound exacerbated plaque load and cognitive deficits, while overexpression improved spatial memory and prevented neuronal loss. frontiersin.org

In Parkinson's Disease, reduced serum levels of prothis compound have been associated with an increased risk of PD. plos.org Parkinsonism is also a common clinical finding in GRN mutation carriers with FTLD. frontiersin.orgplos.org Studies are investigating how abnormalities in prothis compound and prosaposin (PSAP), another protein involved in lysosomal function, affect the localization and activity of glucocerebrosidase (GCase), a lysosomal enzyme implicated in PD pathology. brainminds.jp This suggests a potential link between this compound, lysosomal dysfunction, and PD pathogenesis. plos.orgbrainminds.jp

Contribution to Amyotrophic Lateral Sclerosis (ALS) Progression

Amyotrophic Lateral Sclerosis (ALS) and FTLD are considered overlapping neurodegenerative disorders, and mutations in the GRN gene are sometimes observed in ALS patients. nih.govoup.com While plasma and CSF this compound levels may be normal in newly diagnosed ALS patients without GRN mutations, expression has been shown to increase with disease progression in the spinal cord of transgenic animal models experiencing motor neuron degeneration, primarily due to elevated expression in microglia. oup.com This suggests that upregulation of this compound may serve as a marker of the microglial response occurring during the progression of motor neuron diseases. oup.com The potential pathogenic role of this compound in ALS is an area of ongoing investigation. oup.com

Oncogenesis and Tumor Biology

Beyond its roles in neurodegenerative diseases, this compound acts as a significant regulator of tumorigenesis and is often upregulated in various solid tumors. nih.govnih.govunimib.itnih.gov Its pro-tumorigenic functions involve promoting cancer cell proliferation, survival, invasion, angiogenesis, and modulating the tumor microenvironment and immune surveillance. nih.govnih.govunimib.itnih.govresearchgate.net

Pro-tumorigenic Mechanisms: Cell Proliferation, Survival, and Invasion

This compound promotes cancer cell proliferation, migration, and invasion in numerous tumor models. nih.govnih.govresearchgate.netum.es It has been shown to stimulate cell division in epithelial cells and confer an invasive phenotype. um.es The mechanisms involved include the activation of signaling pathways such as the AKT and MAPK pathways. nih.govamegroups.cn this compound can modulate CDK4 activity and the levels of cyclins D1 and B, as well as c-myc function, contributing to increased cell proliferation. nih.gov

This compound also plays a role in cancer cell survival and resistance to chemotherapy. nih.govunimib.it It can protect against anoikis, a form of programmed cell death triggered by a lack of cell-matrix attachment, which is crucial for tumor expansion in unfavorable environments. um.es Furthermore, this compound depletion has been shown to sensitize cancer cells to cisplatin (B142131) treatment, indicating a pro-survival function. researchgate.net

The promotion of migration and invasion by this compound can occur through multiple mechanisms, including the activation of the epithelial-mesenchymal transition (EMT) process. nih.gov this compound overexpression can increase mesenchymal markers and decrease epithelial markers, thereby enhancing cell migration and invasiveness. nih.gov It also increases the invasive capacity of cancer cells through the activation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.gov

Interactive Table 1: this compound's Role in Cancer Cell Processes

Cancer TypeProcess PromotedMechanism/Associated FactorsSource
Colorectal cancerProliferation, AngiogenesisTNFR2/Akt/ERK pathway amegroups.cn
Breast cancerProliferation, Migration, InvasionAutocrine factor, downregulation of cyclin D and CDK4, MMP-2 inactivation (upon inhibition) nih.gov
Ovarian cancerProliferation, InvasionDownregulation of cyclin D and CDK4, MMP-2 inactivation (upon inhibition) nih.gov
Bladder cancerMigration, Invasion, SurvivalEphA2 receptor, FAK, ERK, drebrin interaction, resistance to cisplatin unimib.itresearchgate.net
Hepatocellular carcinomaMigration, Invasion, CSC maintenance nih.gov
Pancreatic ductal adenocarcinomaImmune evasionRegulation of MHCI expression nih.govru.nl

Promotion of Angiogenesis in Tumor Microenvironment

This compound contributes to the establishment and maintenance of a tumor microenvironment that favors tumor progression, partly by promoting angiogenesis. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov this compound was initially linked to angiogenesis in the context of wound healing, where it induces endothelial cell proliferation and promotes the formation of tube-like structures. nih.govum.es

In tumors, this compound overexpression can increase the expression of angiogenic factors like VEGF-A, mediated through pathways such as TNFR2/Akt and ERK signaling. amegroups.cnamegroups.org this compound also promotes the proliferation, migration, and tubular structure formation of human umbilical vein endothelial cells (HUVECs), a process mediated through its interaction with midkine (B1177420) protein. nih.govamegroups.cn

Regulation of Tumor Immune Surveillance

This compound also modulates tumor immune surveillance, potentially contributing to immune evasion. nih.govunimib.itnih.gov In metastatic pancreatic cancer, macrophage-derived prothis compound has been shown to promote CD8+ T cell exclusion, contributing to resistance to immune checkpoint inhibitors. nih.gov In murine melanoma models, this compound promoted tumor growth by reducing the recruitment of NK cells to the tumor microenvironment. nih.gov Furthermore, in breast cancer, this compound has been reported to promote the expression of PD-L1 on tumor-associated macrophages (TAMs) and favor their M2 polarization, leading to CD8+ lymphocyte exclusion. nih.gov Tumor-derived prothis compound has a crucial function in regulating the immunogenicity of primary pancreatic ductal adenocarcinoma by promoting immune evasion through the regulation of MHC class I (MHCI) expression. ru.nl High this compound-expressing tumor regions in PDAC often show low MHCI expression and a lack of CD8+ T cell infiltration. ru.nl

Role in Specific Cancers (e.g., Breast, Ovarian, Glioblastoma, Hepatocellular Carcinoma)

Prothis compound is frequently found to be upregulated in numerous cancer types, suggesting a significant role in tumorigenesis mdpi.comfrontiersin.orgmdpi.com. Its involvement spans several key aspects of cancer progression, including promoting cell proliferation, inhibiting apoptosis, facilitating migration and invasion, and contributing to resistance to therapy mdpi.comamegroups.orgnih.gov.

In Breast Cancer , prothis compound has been identified as a critical factor in tumorigenesis and is associated with poor prognosis plos.orgplos.org. It can promote proliferation and confer resistance to endocrine therapies like tamoxifen (B1202) and letrozole (B1683767) amegroups.orgplos.orgplos.org. Proposed mechanisms include the inhibition of tamoxifen-induced apoptosis by preventing the downregulation of Bcl-2 expression and inhibiting PARP cleavage mdpi.complos.org. Prothis compound overexpression has also been linked to estrogen-independent tumor proliferation and increased tumor angiogenesis plos.orgoup.com. Studies have shown that reducing prothis compound levels can decrease proliferation and colony formation in breast cancer cells nih.gov.

For Ovarian Cancer , prothis compound acts as a growth factor, promoting proliferation, resistance to apoptosis, and motility of ovarian cancer cells frontiersin.orgamegroups.org. It has been shown to activate signaling pathways such as MAPK and MMP-2 frontiersin.org. Anti-PGRN antibodies have been observed to induce apoptosis in ovarian cancer cells by regulating cleaved caspase-3, DNA fragmentation, nuclear condensation, and PARP cleavage mdpi.comamegroups.org. Inhibiting prothis compound by antisense cDNA transfection can reduce proliferation and invasion in ovarian cancer cells nih.gov.

In Glioblastoma , prothis compound is highly expressed and acts as a prognostic biomarker, with elevated levels correlating with decreased survival oup.com. Prothis compound promotes chemoresistance to agents like temozolomide (B1682018), partly by enhancing the expression of DNA repair and stemness genes mdpi.comnih.govoup.com. It sustains the expression of stemness markers such as CD133, CD44, and ABG2 mdpi.com.

In Hepatocellular Carcinoma (HCC) , prothis compound is upregulated compared to non-tumor tissue, and its strong expression is associated with larger tumor size, venous infiltration, and early recurrence amegroups.com. Reduction of prothis compound expression in HCC cells has been shown to decrease proliferation, invasion, and migration amegroups.com. Blocking prothis compound function with a neutralizing antibody inhibited proliferation and tumor growth in vivo, potentially through the inhibition of the p44/42 MAPK and Akt pathways amegroups.orgamegroups.comnih.gov. Prothis compound short hairpin RNA has also been shown to reduce HCC cell proliferation through cell cycle arrest and by affecting cyclin D1 expression nih.gov.

Prothis compound's pro-tumorigenic effects across these cancers involve several common mechanisms, including the activation of signaling pathways such as Akt, MAPK/ERK, PI3K, and PKC, which regulate cell proliferation, survival, and migration mdpi.comamegroups.orgnih.govresearchgate.net. It can also influence cell cycle progression by modulating the levels and activity of cyclins and cyclin-dependent kinases mdpi.comnih.govnih.gov. Furthermore, prothis compound contributes to increased invasiveness and metastasis by promoting epithelial-to-mesenchymal transition (EMT) and upregulating matrix-degrading enzymes like MMP-9 and activating MMP-2 mdpi.commdpi.comoup.com.

The role of prothis compound and its derived granulins in cancer is complex and context-dependent. While prothis compound generally promotes tumor progression, the specific mechanisms can vary between cancer types and are influenced by the tumor microenvironment and the balance between full-length prothis compound and its cleaved products.

Here is a summary of research findings on prothis compound's role in specific cancers:

Cancer TypeKey Mechanistic RolesAssociated Pathways/MoleculesResearch Findings
Breast CancerPromotes proliferation, inhibits apoptosis, confers tamoxifen/letrozole resistance, promotes angiogenesis.Bcl-2, PARP, Estrogen Receptor signaling, MAPK, PI3K, VEGF.PGRN inhibits tamoxifen-induced apoptosis plos.orgplos.org. Reduces proliferation and colony formation upon reduction of PGRN nih.gov. Confers letrozole resistance amegroups.org. Associated with estrogen-independent growth and tumorigenicity oup.com.
Ovarian CancerPromotes proliferation, resistance to apoptosis, motility, invasion.MAPK, MMP-2, cleaved caspase-3, PARP, cyclin D1, CDK4.Anti-PGRN antibodies induce apoptosis mdpi.comamegroups.org. Antisense PGRN vector inhibits proliferation and invasion nih.gov. Activates MAPK and MMP-2 signaling frontiersin.org. Associated with upregulation of MMP-9 and activation of MMP-2 mdpi.com.
GlioblastomaPromotes chemoresistance (temozolomide), sustains cancer stem cell properties, promotes proliferation and survival.DNA repair genes, stemness genes (CD133, CD44, ABG2), Akt, MAPK.PGRN promotes temozolomide resistance mdpi.comnih.govoup.com. Sustains expression of stemness genes mdpi.com. Associated with tumorigenicity oup.com. Upregulation correlates with worse progression-free survival nih.gov.
Hepatocellular CarcinomaPromotes proliferation, invasion, migration, inhibits apoptosis, promotes tumor growth, angiogenesis, recurrence.p44/42 MAPK, Akt, cyclin D1, MMP-9, MMP-2, VEGF.Reduction of PGRN decreases proliferation, invasion, migration amegroups.com. Blocking PGRN inhibits proliferation and tumor growth via MAPK/Akt pathways amegroups.orgamegroups.comnih.gov. PGRN shRNA reduces proliferation nih.gov. Strong expression linked to recurrence amegroups.com.

Inflammatory and Autoimmune Conditions

Prothis compound and its derived this compound peptides play intricate and sometimes opposing roles in inflammatory and autoimmune diseases. While full-length prothis compound often exhibits anti-inflammatory properties, granulins can be pro-inflammatory mdpi.commdpi.com.

This compound and Prothis compound in Rheumatoid Arthritis Pathophysiology

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and damage. Prothis compound appears to have a protective and anti-inflammatory role in RA mdpi.comfrontiersin.org. Elevated levels of prothis compound have been observed in the serum and synovial fluid of RA patients mdpi.comfrontiersin.orgnih.gov. Studies in mouse models of arthritis have shown that prothis compound can prevent inflammation by inhibiting TNF-α-activated intracellular signaling mdpi.comnih.gov. Prothis compound is considered an antagonist of endogenous TNF-α, a key cytokine in RA pathogenesis dovepress.com.

Prothis compound also contributes to preventing joint destruction in arthritis by suppressing the degradation of cartilage extracellular matrix components. It has been shown to bind to ADAMTS-7 and ADAMTS-12, metalloproteinases involved in cartilage degradation, and inhibit their activity mdpi.comnih.gov. This mechanism suggests a positive effect of prothis compound in preventing cartilage degeneration mdpi.com.

However, the role of prothis compound in RA is complex. While some studies indicate an anti-inflammatory role of full-length PGRN, its cleavage into pro-inflammatory this compound units by enzymes like elastase, which are released during inflammation, can counteract the anti-inflammatory effects of the precursor protein mdpi.commdpi.comnih.govnih.gov. The balance between intact prothis compound and its cleaved granulins is influenced by factors like secretory leukocyte protease inhibitor (SLPI), which protects prothis compound from proteolytic cleavage oup.comaacrjournals.org.

Serum prothis compound levels in RA patients have been reported to be higher than in controls, and some studies suggest a correlation with disease activity mdpi.comfrontiersin.orgnih.gov. Further research is needed to fully elucidate the complex interplay between prothis compound, granulins, TNF-α, and TNF receptors in RA pathogenesis nih.gov.

Here is a summary of research findings on prothis compound/granulin in Rheumatoid Arthritis:

MoleculeRole in RA PathophysiologyAssociated Mechanisms/InteractionsResearch Findings
Prothis compound (PGRN)Anti-inflammatory, chondroprotective, inhibits joint destruction. May act as a biomarker of disease progression.Inhibits TNF-α signaling, binds and inhibits ADAMTS-7/ADAMTS-12.Elevated in serum and synovial fluid of RA patients mdpi.comfrontiersin.orgnih.gov. Prevents inflammation in mouse models mdpi.comnih.gov. Inhibits cartilage degradation mdpi.comnih.gov. Correlates with TNF-α nih.gov.
Granulins (GRNs)Pro-inflammatory. May counteract the anti-inflammatory effects of full-length PGRN.Cleavage products of PGRN by proteases (e.g., elastase). May increase pro-inflammatory cytokine expression (IL-1β, IL-8, TNF-α).Believed to be pro-inflammatory mdpi.commdpi.com. Released by proteolytic cleavage of PGRN during inflammation mdpi.commdpi.comnih.govnih.gov. Can increase expression of IL-8 mdpi.com.

Systemic Lupus Erythematosus: Mechanistic Insights

Systemic Lupus Erythematosus (SLE) is another systemic autoimmune disease characterized by widespread inflammation and tissue damage. In contrast to the generally protective role observed in RA, studies on the role of prothis compound in SLE suggest a pro-inflammatory involvement mdpi.comfrontiersin.org.

Elevated serum prothis compound levels have been found in patients with SLE and are correlated with disease activity indices and anti-double-stranded DNA antibody titers mdpi.comdovepress.comnih.gov. Prothis compound may play a role in the pathogenesis of SLE, partly by affecting TLR9 signaling dovepress.comnih.gov. This compound, the cleaved product of prothis compound, acts as a soluble cofactor for Toll-like receptor 9 (TLR9) signaling, which is implicated in SLE mdpi.comdovepress.comnih.gov. This compound can assist in recruiting CpG oligonucleotides in macrophages by binding to TLR9, thereby reinforcing innate immunity dovepress.com. However, in the context of SLE, this TLR9 activation mediated by this compound may contribute to the inflammatory response mdpi.comdovepress.com.

Furthermore, this compound has been shown to exacerbate lupus nephritis, a severe manifestation of SLE, by enhancing macrophage polarization to the M2b phenotype, which is a key mediator of the initiation and progression of this condition plos.org. MAPK signals were found to be necessary for the effect of this compound on macrophage M2b polarization plos.org.

While the exact mechanisms of prothis compound's involvement in SLE are not yet fully defined, the available evidence points towards a pro-inflammatory role, potentially mediated by the cleaved this compound peptides and their interaction with TLR9 signaling mdpi.comdovepress.comnih.gov.

Here is a summary of research findings on prothis compound/granulin in Systemic Lupus Erythematosus:

MoleculeRole in SLE PathogenesisAssociated Mechanisms/InteractionsResearch Findings
Prothis compound (PGRN)Pro-inflammatory involvement suggested. Elevated serum levels correlate with disease activity.May affect TLR9 signaling. Cleaved into pro-inflammatory granulins.Elevated in serum of SLE patients, correlated with disease activity and anti-dsDNA antibodies mdpi.comdovepress.comnih.gov. Role in SLE pathogenesis partly by affecting TLR9 signaling nih.gov.
Granulins (GRNs)Pro-inflammatory. Acts as a soluble cofactor for TLR9 signaling. Exacerbates lupus nephritis by enhancing macrophage M2b polarization.Soluble cofactor for TLR9 signaling, enhances macrophage M2b polarization via MAPK signals.Believed to be pro-inflammatory in SLE mdpi.com. Acts as a soluble cofactor for TLR9 signaling mdpi.comdovepress.comnih.gov. Exacerbates lupus nephritis by promoting M2b polarization plos.org. MAPK signals necessary for GRN effect on M2b polarization plos.org.

Intervertebral Disc Degeneration Mechanisms

Intervertebral Disc Degeneration (IVDD) is a common degenerative disease affecting the spine. Prothis compound appears to play a protective role in IVDD, contributing to the maintenance of disc homeostasis mdpi.comnih.gov.

Studies have reported elevated prothis compound levels and higher expression in the disc tissues of IVDD patients compared to controls mdpi.com. Prothis compound may exert a protective effect in IVDD by inducing the production of the anti-inflammatory cytokine IL-10 and inhibiting the production of the pro-inflammatory cytokine IL-17, which is induced by TNF-α mdpi.comnih.govresearchgate.net.

Research using prothis compound-deficient mice has shown accelerated IVDD progression, accompanied by abnormal bone formation and high resorption mdpi.comnih.gov. The mechanism underlying these processes may involve the activation of NF-κB signaling and the β-catenin pathway mdpi.comnih.gov. PGRN deficiency led to decreased IL-10 expression and increased IL-17 expression, accelerating proteoglycan loss and disc destruction nih.gov.

Prothis compound's involvement in IVDD may be linked to its regulation of cytokines like IL-10 and IL-17, potentially mediated through TNF receptors (TNFR1 and TNFR2) researchgate.net. Engineered variants of prothis compound are being explored for their potential to inhibit TNF-α-induced degeneration in IVDD researchgate.net.

Here is a summary of research findings on prothis compound/granulin in Intervertebral Disc Degeneration:

MoleculeRole in IVDD PathogenesisAssociated Mechanisms/InteractionsResearch Findings
Prothis compound (PGRN)Protective role, contributes to disc homeostasis, inhibits degeneration.Induces IL-10, inhibits TNFα-induced IL-17, regulates NF-κB and β-catenin signaling. May interact with TNFR1/TNFR2.Elevated in disc tissues of IVDD patients mdpi.com. Protective role suggested by inducing IL-10 and inhibiting IL-17 mdpi.comnih.govresearchgate.net. PGRN deficiency accelerates IVDD in mice, linked to NF-κB and β-catenin activation mdpi.comnih.gov. May be a therapeutic target nih.govresearchgate.net.
Granulins (GRNs)Less information available specifically on granulins in IVDD in the provided sources. Primary focus is on full-length PGRN.

Cardiovascular Disease Contexts

Prothis compound has emerged as an important factor in the development of cardiovascular diseases, particularly atherosclerosis mdpi.com. Its role appears to be multifaceted, with both protective and potentially detrimental aspects depending on its form (full-length prothis compound vs. cleaved granulins) and the specific cellular and inflammatory context.

Atherosclerosis Progression Mechanisms

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Prothis compound is highly expressed in macrophages and foam cells within atherosclerotic plaques, suggesting a local role in vascular pathophysiology mdpi.com.

Mechanistically, full-length prothis compound appears to exert athero-protective effects through several pathways. It can suppress inflammation by downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β, as well as adhesion molecules such as ICAM-1 and VCAM-1, thereby limiting leukocyte recruitment and vascular inflammation mdpi.com. Prothis compound also helps preserve endothelial function by maintaining endothelial nitric oxide synthase (eNOS) levels, which promotes vascular homeostasis mdpi.comresearchgate.net. It may also inhibit plaque formation by suppressing monocyte chemoattractant protein-1 (MCP-1)-induced cell migration mdpi.com. Prothis compound can directly protect the vascular endothelium against the atherosclerotic environment via Akt/eNOS and nuclear factor-κB pathways researchgate.net.

However, the cleavage products of prothis compound, the this compound peptides (GRNs), are implicated in exacerbating inflammation by facilitating the recruitment of neutrophils and monocytes, thereby promoting the progression of atherosclerosis mdpi.com. This suggests a potential dual role for prothis compound and its derivatives in atherosclerosis, where the full-length protein is protective, but its cleavage products are detrimental mdpi.comsurrey.ac.uke-dmj.org.

Studies have shown that prothis compound deletion exacerbates atherosclerosis in mouse models, while prothis compound treatment can protect against the inflammatory state underlying atherosclerosis surrey.ac.uke-dmj.org. Serum prothis compound levels have also been reported as an independent risk factor for carotid atherosclerosis in some individuals surrey.ac.uk.

Here is a summary of research findings on prothis compound/granulin in Atherosclerosis Progression:

MoleculeRole in Atherosclerosis ProgressionAssociated Mechanisms/InteractionsResearch Findings
Prothis compound (PGRN)Athero-protective, suppresses inflammation, preserves endothelial function, inhibits plaque formation. Highly expressed in macrophages and foam cells in plaques.Downregulates pro-inflammatory cytokines (TNF-α, IL-1β) and adhesion molecules (ICAM-1, VCAM-1), maintains eNOS levels, suppresses MCP-1-induced cell migration, activates Akt/eNOS and attenuates NF-κB.Highly expressed in atherosclerotic plaques mdpi.com. Suppresses inflammation and preserves endothelial function mdpi.com. Inhibits plaque formation mdpi.com. Protects endothelium via Akt/eNOS and NF-κB pathways researchgate.net. Deletion exacerbates atherosclerosis in mice surrey.ac.uke-dmj.org. Treatment protects against inflammation surrey.ac.uk.
Granulins (GRNs)Pro-inflammatory, exacerbates inflammation, promotes atherosclerosis progression.Facilitate recruitment of neutrophils and monocytes. Cleavage products of PGRN.Implicated in exacerbating inflammation and promoting atherosclerosis progression mdpi.com. Cleavage products of PGRN mdpi.comsurrey.ac.uke-dmj.org. May be pro-atherogenic wikipedia.org.

Myocardial Infarction and Ischemia-Reperfusion Injury Mechanisms

Prothis compound has emerged as a critical protective agent in cardiovascular health, particularly in the context of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury mdpi.com. Studies indicate that prothis compound exerts its protective effects through various mechanisms, including the modulation of inflammatory pathways, enhancement of mitochondrial function, and promotion of vascular integrity mdpi.com.

Experimental evidence suggests that prothis compound activates the PI3K/Akt signaling pathway, which is pivotal in reducing myocardial fibrosis and improving cardiac repair following I/R injury mdpi.comresearchgate.netnih.gov. Prothis compound also appears to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway implicated in the development of fibrosis mdpi.com. By suppressing this pathway, prothis compound may mitigate the extent of fibrosis and adverse cardiac remodeling after ischemic events mdpi.com.

Furthermore, prothis compound has been reported to significantly attenuate the infiltration of neutrophils after renal I/R injury, suggesting a role in reducing tissue injury in ischemia and reperfusion by inhibiting infiltrating neutrophils nih.gov. Excessive accumulation of neutrophils can exacerbate myocardial infarct size, and attenuating their recruitment has been shown to decrease infarct size in both permanent occlusion of the left coronary artery and myocardial I/R injury nih.gov. Prothis compound's ability to suppress the inflammatory response associated with functional modulation of neutrophils and regulatory T cells, potentially via binding to TNF receptor, contributes to its protective effects against myocardial ischemia and reperfusion injury nih.gov.

In animal models, prothis compound deficiency has been shown to exacerbate post-MI remodeling, leading to increased mortality, heightened left ventricular fibrosis, and a higher incidence of severe arrhythmias mdpi.com. Prothis compound expression increases in cardiac tissue and infiltrating macrophages after MI, particularly in the border zones of the infarcted myocardium, where its absence results in increased macrophage infiltration, fibrosis, and adverse post-MI outcomes mdpi.com. Elevated plasma prothis compound levels in the acute phase of MI have been correlated with the recovery of left ventricular function in the chronic phase in patients, potentially reflecting the secretion of prothis compound from infiltrating neutrophils and macrophages in the infarct border area plos.org.

Administration of recombinant prothis compound has demonstrated protective effects in experimental models of MI/R injury, including improved cardiac function, reduced inflammation, decreased myocyte apoptosis, and reduced myocardial fibrosis size researchgate.netnih.gov. These effects are associated with the activation of the PI3K/Akt signaling pathway nih.gov.

Roles in Vascular Smooth Muscle Cell Biology

Vascular smooth muscle cells (VSMCs) play a crucial role in maintaining vessel structure, regulating diameter, and vascular calcification, processes central to cardiovascular diseases pitt.edu. Prothis compound is significant in protecting against cardiovascular diseases, with research highlighting its importance in maintaining vascular contractility pitt.edunih.gov.

Studies using prothis compound global knockout mice have shown suppressed contractile activity in aortae, accompanied by reduced α-smooth muscle actin expression nih.govnih.gov. Mechanistically, prothis compound deficiency has been linked to suppressed mitochondrial respiration, induced mitochondrial fission, and disturbed autophagy and redox signaling in VSMCs nih.govnih.gov. Restoring prothis compound levels in deficient aortae through lentivirus delivery ameliorated contractility and boosted mitochondrial activity nih.govnih.gov. Overexpression of prothis compound in VSMCs has been shown to enhance mitochondrial capacity and generate contractile VSMCs, displaying higher lysosome biogenesis, accelerated mitophagy flux, and mitochondrial respiration nih.govnih.gov.

These findings suggest that prothis compound preserves vascular contractility by regulating mitophagy flux, mitochondrial activity and dynamics, and redox signaling nih.govnih.gov. Loss of prothis compound function appears to be a pivotal risk factor in cardiovascular disease nih.gov. Prothis compound can influence vascular tone and blood pressure, potentially via receptors like EphrinA2 and Sortilin1 and the activation of endothelial nitric oxide synthase researchgate.net.

Other Disease Associations (Mechanistic Perspectives)

Obesity and Metabolic Dysregulation

Prothis compound has been linked to obesity and metabolic diseases, with studies showing elevated serum prothis compound levels in individuals with visceral obesity and type 2 diabetes nih.gov. Circulating prothis compound levels have been positively correlated with body mass index (BMI), fat mass, fasting glucose and insulin (B600854) levels, and insulin resistance nih.gov.

In the hypothalamus, a key region for regulating feeding behavior and glucose metabolism, prothis compound plays a role in glucose sensing and appetite regulation oup.comnih.gov. Hypothalamic prothis compound expression levels are altered according to fuel availability, and administration of prothis compound can cause anorexia and inhibit body weight gain oup.com. Changes in hypothalamic prothis compound production or action may be linked to appetite dysregulation in obesity oup.com.

Research in mice suggests that microglia-derived prothis compound is involved in hypothalamic homeostasis and can contribute to obesity-related hypothalamic dysfunction diabetesjournals.orgnih.gov. While microglial Grn depletion can lead to adverse metabolic outcomes under normal diet conditions, it has shown beneficial effects, such as less obesity and glucose dysregulation, when mice are fed a high-fat diet (HFD) diabetesjournals.org. These differing phenotypes may be linked to increased extracellular cleavage of anti-inflammatory prothis compound into pro-inflammatory granulins in the hypothalamus during overnutrition diabetesjournals.org. Inhibiting prothis compound cleavage has been shown to attenuate HFD-induced hypothalamic inflammation and obesity progression diabetesjournals.org.

Elevated prothis compound levels in adipose tissue, particularly visceral adipose tissue, may contribute to the development of obesity by stimulating angiogenesis and promoting the growth of adipose tissue nih.govspandidos-publications.com. Prothis compound is considered a proangiogenic factor in visceral adipose tissue spandidos-publications.com.

Pathogenic Roles in Infectious Diseases (e.g., parasitic infections)

This compound-like proteins secreted by certain parasites have been implicated in the pathogenesis of infectious diseases, particularly in promoting host cell proliferation and contributing to disease progression.

For instance, the food-borne liver fluke Opisthorchis viverrini, endemic in parts of Southeast Asia and a major cause of cholangiocarcinoma (bile duct cancer), secretes a this compound-like growth factor called Ov-GRN-1 taylorandfrancis.comfrontiersin.orgnih.gov. This parasite-secreted this compound is considered a dominant proliferative factor and is sufficient to drive wound healing in the bile duct, a process potentially involved in the malignant transformation associated with chronic infection frontiersin.org. Ov-GRN-1 promotes angiogenesis in human endothelial cells and contributes to the carcinogenicity of liver fluke infection in the human biliary tract frontiersin.org. It is believed to be the major growth factor present in O. viverrini excretory/secretory products that induces proliferation of host cells, supporting its role in establishing a tumorigenic environment nih.gov.

Studies on the snail host (Biomphalaria glabrata) for the human blood fluke Schistosoma mansoni have also identified a this compound-like snail growth factor (BgGRN) that drives the development of snail immune cells pnas.org. While this relates to host response, the presence and functional characterization of a this compound-like protein in the parasite's host highlight the conserved nature of granulins and their potential interactions in host-parasite relationships pnas.org.

The mechanisms by which chronic parasitic infections, such as those by O. viverrini, lead to cancer are multifactorial, involving inflammation, oxidative stress, and the induction of cell proliferation pathways oup.com. Secretion of parasite proteins with mitogenic properties, such as Ov-GRN-1, into host tissues drives cell proliferation and contributes to creating a tumorigenic environment nih.gov.

Table 1: Summary of this compound's Mechanistic Roles in Disease

Disease/ConditionMechanistic Role of this compound/Prothis compoundKey Findings
Myocardial Infarction & I/R InjuryModulates inflammation, enhances mitochondrial function, promotes vascular integrity, activates PI3K/Akt, inhibits Wnt/β-catenin, attenuates neutrophil infiltration.Protects against injury, reduces fibrosis, improves cardiac function, deficiency exacerbates remodeling, elevated levels correlate with recovery. mdpi.comresearchgate.netnih.govnih.govplos.org
Vascular Smooth Muscle Cell BiologyMaintains vascular contractility, regulates mitochondrial quality (mitophagy, dynamics, respiration), influences redox signaling.Deficiency suppresses contractility, affects α-smooth muscle actin, disrupts mitochondrial function; restoration/overexpression improves contractility and mitochondrial activity. pitt.edunih.govnih.gov
Obesity and Metabolic DysregulationInvolved in hypothalamic glucose sensing and appetite regulation, potentially contributes to adipose tissue growth via angiogenesis.Hypothalamic expression altered by fuel availability, administration can reduce food intake/weight gain, linked to insulin resistance and elevated levels in obesity/T2D, cleavage products may promote hypothalamic inflammation. diabetesjournals.orgnih.govoup.comspandidos-publications.com
Parasitic Infections (O. viverrini)Secreted parasite this compound (Ov-GRN-1) acts as a growth factor promoting host cell proliferation and angiogenesis.Contributes to wound healing and the tumorigenic environment leading to cholangiocarcinoma. taylorandfrancis.comfrontiersin.orgnih.gov

In Vitro Cellular Models

Cellular models provide a controlled environment to study the direct effects of this compound on specific cell types and to dissect the molecular pathways involved nih.gov.

Primary Cell Cultures (e.g., neurons, microglia, macrophages, fibroblasts)

Primary cell cultures derived directly from tissues are valuable for studying this compound's effects in a context closer to the in vivo environment. Neurons, microglia, macrophages, and fibroblasts are particularly relevant given this compound's expression and proposed functions in the nervous system, immune responses, and wound healing nih.govpnas.orgoup.comnih.gov.

Neurons: Studies using primary murine hippocampal cultures have shown that prothis compound deficiency can decrease gross neural connectivity while enhancing transmission at individual synapses oup.com. This compound-E, a this compound peptide, has been shown to enhance survival in cortical neurons and spinal cord motor neurons oup.com. Overexpression of prothis compound in motor neuron-like cell lines (e.g., NSC-34) has demonstrated a remarkable ability to support cell survival under serum-free conditions, suggesting a neurotrophic role oup.comfrontiersin.orgresearchgate.net. Depletion of prothis compound in neuronal cell cultures or lines leads to elevated caspase 3 activity in response to apoptotic stimuli oup.com.

Microglia and Macrophages: this compound is highly expressed in macrophages and microglial cells arvojournals.orge-dmj.orgmdpi.com. Primary mouse microglia treated with prothis compound have shown increased migration and enhanced endocytosis of amyloid β1-42, indicating a role as a chemoattractant and in clearing extracellular peptides nih.gov. Macrophages derived from Grn-deficient mice exhibit a hyperinflammatory response to stimuli, releasing lower levels of anti-inflammatory IL-10 and higher amounts of pro-inflammatory cytokines pnas.orge-dmj.orgmdpi.com. Studies have also shown that microglial prothis compound is involved in cytokine and chemokine production following TLR activation plos.org.

Fibroblasts: Fibroblasts from patients with GRN mutations show reduced levels of GRN mRNA and protein, consistent with haploinsufficiency nih.gov. Fibroblasts derived from Grn deletion mice have shown enhanced protein degradation and reduced levels of ubiquitinated proteins mdpi.com.

Immortalized Cell Lines

Immortalized cell lines offer a more readily available and consistent system for this compound research, although they may not fully replicate the complexity of primary cells nih.gov. Immortalized epithelial cells, for instance, highly express prothis compound, and studies have shown that prothis compound promotes proliferation in such cultures wikipedia.orgnih.govresearchgate.net. Overexpression of GRN in immortalized human mammary epithelial cells can contribute to a tumorigenic state when co-expressed with SV40 T-antigen and telomerase oup.comnih.gov. Motor neuron-like cell lines, such as NSC-34, have been used to study the neurotrophic effects of prothis compound and the consequences of its depletion or overexpression frontiersin.orgresearchgate.net.

Gene-Edited Cell Models (e.g., GRN knockout cells, overexpression systems)

Genetic manipulation of cell lines, such as creating GRN knockout or overexpression systems, is crucial for understanding the specific impact of altered this compound levels nih.gov.

GRN Knockout Cells: GRN knockout cell lines, such as human GRN knockout HEK-293T cells generated using CRISPR/Cas9, are available for studying the effects of complete this compound deficiency abcam.com. Studies using PGRN-knockout HeLa cells have revealed increased levels of certain gangliosides, suggesting defects in lysosomal degradation pathways nih.gov. These cells also showed reduced levels of bis(monoacylglycero)phosphate (BMP), a lipid crucial for ganglioside degradation in lysosomes nih.gov.

Overexpression Systems: Cell lines engineered to overexpress prothis compound are used to investigate the potential therapeutic effects of increasing this compound levels or to study the consequences of supraphysiological concentrations frontiersin.orgresearchgate.net. Overexpression of prothis compound in prothis compound-deficient cells has been shown to restore normal function in certain assays, such as suppressing inflammatory markers in macrophages and restoring TFEB target gene expression pnas.org.

In Vivo Animal Models

Animal models are essential for studying the systemic effects of altered this compound levels and for investigating the complex interactions between different cell types and tissues in a living organism nih.govresearchgate.net.

Zebrafish Models for Developmental Studies

Zebrafish models offer advantages for studying developmental roles of this compound due to their rapid development and optical transparency nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. Zebrafish have two this compound paralogues, this compound a (grna) and this compound b (grnb) nih.govbiorxiv.orgplos.org.

grna Deficiency: Zebrafish models with grna deficiency have revealed essential roles in myeloid cell differentiation nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. In the absence of grna, myeloid progenitors are unable to terminally differentiate into neutrophils and macrophages during normal and emergency myelopoiesis, failing to express myeloid-specific genes such as cebpa, rgs2, lyz, mpx, mpeg1, mfap4, and apoeb nih.govresearchgate.net. Functionally, macrophages fail to recruit to wounds, resulting in abnormal healing nih.govresearchgate.netresearchgate.net. grna has also been shown to inhibit the expression of gata1, leading to the repression of the erythroid program nih.govresearchgate.net.

Knockdown and Knockout Models: Studies using grna and grnb knockdown in zebrafish previously reported spinal motor neuron axonopathies and reduced myogenic progenitor cells plos.org. However, stable grna and grnb knockout mutants generated by genome editing did not display these phenotypes and also lacked obvious FTLD- and NCL-related biochemical and neuropathological phenotypes, suggesting potential compensation or symptom manifestation only upon additional challenge plos.org.

Mouse Knockout Models (GRN -/-) and Conditional Knockouts

Mouse models, particularly Grn knockout mice, are widely used to study the consequences of this compound deficiency, especially in the context of neurodegenerative diseases like frontotemporal dementia (FTD) and neuronal ceroid lipofuscinosis (NCL) nih.govpnas.orgoup.comarvojournals.orgnih.govpnas.orgresearchgate.netfrontiersin.orgnih.govmdpi.comnih.gov.

Grn Knockout Mice (Grn -/-): Constitutive Grn homozygous knockout mice (Grn -/-) are viable but exhibit age-dependent phenotypes recapitulating some features of FTD and NCL pnas.orgoup.comnih.govpnas.orgresearchgate.netfrontiersin.orgnih.govnih.gov. These include increased gliosis (microgliosis and astrogliosis), accumulation of ubiquitinated proteins, lipofuscinosis, and selective neuronal loss in specific brain regions pnas.orgoup.comnih.govfrontiersin.orgnih.gov. Grn -/- mice also show reduced survival compared to wild-type mice nih.govnih.gov. Behavioral deficits, such as social deficits and impaired fear memory, have been observed in both heterozygous (Grn +/-) and homozygous knockout mice nih.gov. Lysosomal dysfunction, including altered lysosome morphology and increased expression of lysosomal genes, is a consistent finding in Grn knockout models pnas.orgmdpi.compnas.orgfrontiersin.orgnih.gov. Grn knockout mice also display retinal degeneration and rod photoreceptor function loss, making them a model for GRN mutation-associated eye disorders arvojournals.org.

Conditional Knockouts: Conditional knockout models allow for the depletion of this compound in specific cell types or tissues, helping to delineate the cell-autonomous versus non-cell-autonomous functions of this compound e-dmj.orgresearchgate.netnih.govnih.govgenoway.comresearchgate.net. For example, conditional knockout mice lacking prothis compound in nestin-expressing cells (including most neurons and astrocytes) did not fully recapitulate the neuropathology seen in constitutive Grn null animals, suggesting that neuron-specific loss alone is not sufficient and that microglia-derived prothis compound may play a crucial role in maintaining neuronal health nih.gov. Macrophage-specific Grn knockout mice (Grn-MΦKO) have been generated to study the role of macrophage-derived prothis compound in conditions like diet-induced obesity e-dmj.org.

Data Table Examples:

Model TypeCell/OrganismKey FindingsRelevant PhenotypesCitation
In Vitro Cellular ModelPrimary MicrogliaIncreased migration and endocytosis of amyloid β1-42 with prothis compound treatment. Hyperinflammatory response in Grn-deficient microglia.Chemoattraction, phagocytosis, altered cytokine production. nih.govmdpi.com
In Vitro Cellular ModelNSC-34 Cell LineEnhanced survival and differentiation with prothis compound overexpression.Neuronal survival, neurite outgrowth. frontiersin.orgresearchgate.net
In Vitro Cellular ModelGRN Knockout HeLaIncreased ganglioside levels, reduced BMP levels.Lysosomal dysfunction, altered lipid metabolism. nih.gov
In Vivo Animal ModelZebrafish (grna KO)Impaired myeloid progenitor differentiation, defective neutrophil and macrophage development, abnormal wound healing.Hematopoiesis defects, inflammation, wound repair. nih.govresearchgate.net
In Vivo Animal ModelMouse (Grn -/-)Age-dependent gliosis, lipofuscinosis, ubiquitinated protein accumulation, reduced survival, behavioral deficits, lysosomal dysfunction.Neuroinflammation, lysosomal storage, neurodegeneration, behavioral changes, reduced longevity, retinal degeneration. pnas.orgarvojournals.orgnih.govpnas.orgfrontiersin.orgnih.govnih.gov
In Vivo Animal ModelMouse (Neuronal cKO)Did not fully recapitulate constitutive knockout neuropathology.Suggests non-cell-autonomous effects, role of microglial prothis compound. nih.gov

This compound, also known as prothis compound (PGRN), is a protein encoded by the GRN gene. It is a secreted glycoprotein (B1211001) that plays diverse roles in biological processes including cell division, survival, migration, wound healing, inflammation, and tumorigenesis nih.govoup.comoup.com. Prothis compound is comprised of 7.5 tandem repeats of a cysteine-rich motif, and the full-length protein can be proteolytically cleaved into smaller peptides called granulins oup.comnih.govnih.gov. Dysregulation of this compound levels is implicated in various pathologies, particularly neurodegenerative diseases and cancer nih.govnih.gov. Research into the functions and mechanisms of this compound relies heavily on experimental models and a range of biochemical and molecular techniques.

Overexpression Models in Mice

Overexpression models in mice are utilized to investigate the effects of elevated this compound levels, particularly in the context of neurodegenerative diseases where this compound deficiency is a known cause oup.comfrontiersin.orgmdpi.com. Studies using lentiviral or adeno-associated viral (AAV) delivery to induce Grn overexpression in mouse brains have yielded important insights. For instance, lentiviral overexpression of Grn improved spatial memory and prevented hippocampal neuronal loss in a mouse model frontiersin.org. Overexpression of human GRN was shown to rescue motor neuron abnormalities in zebrafish caused by mutant TDP-43 and in mice, it could reduce the accumulation of insoluble TDP-43, slow axonal loss, and improve survival in mutant TDP-43 mice frontiersin.org. In a mouse model of Parkinson's disease, lentiviral Grn overexpression bolstered the resilience of nigrostriatal neurons to acute MTPT toxicity frontiersin.org. Neuroprotective effects of GRN have also been demonstrated in ischemic brain injury models, where intracerebroventricular administration of recombinant Grn reduced infarction volume and brain edema frontiersin.org. Conversely, some studies have revealed potential complications with overexpression; AAV-mediated GRN delivery to Grn null mice resulted in dramatic and selective hippocampal toxicity and degeneration, preceded by T cell infiltration researchgate.netnih.gov. This highlights the importance of careful consideration of delivery methods and expression levels in therapeutic approaches researchgate.netnih.gov.

Xenograft Models for Cancer Research

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to study the role of this compound in tumor growth, progression, and metastasis. Elevated this compound levels are frequently observed in various cancers and are associated with promoting cellular proliferation, migration, invasion, angiogenesis, and resistance to anti-cancer drugs nih.gov. Studies using hepatocellular carcinoma cells and orthotopic liver tumor models have shown that neutralizing this compound with antibodies inhibited tumor growth and decreased angiogenesis in nude mice nih.gov. Depletion of endogenous this compound by shRNA in urothelial cancer cells inhibited cell proliferation, migration, invasion, and reduced tumor growth in both xenograft and orthotopic models nih.gov. Furthermore, suppression of this compound expression sensitized bladder cancer cells to cisplatin nih.gov. In breast cancer xenograft models, this compound has been shown to mediate cancer stem cell propagation and significantly increase lung metastasis, effects that could be reduced by targeting the this compound-sortilin axis gu.selu.se.

Biochemical and Molecular Techniques

A variety of biochemical and molecular techniques are employed to investigate this compound's interactions, expression, and cellular functions.

Protein Interaction Assays (e.g., Co-immunoprecipitation, Ligand Receptor Capture)

Protein interaction assays are vital for identifying proteins that bind to this compound, providing insights into its signaling pathways and mechanisms of action. Co-immunoprecipitation (Co-IP) is a common technique used to determine physiological interactions between proteins in intact cells labinsights.nlthermofisher.com. It involves using an antibody specific to this compound to pull down this compound along with any interacting proteins labinsights.nlthermofisher.com. This allows for the identification of binding partners through subsequent analysis like Western blotting or mass spectrometry labinsights.nl. Studies have used Co-IP to confirm interactions between full-length prothis compound or specific this compound peptides and other proteins, such as the lysosome membrane protein CD68, which binds to both full-length prothis compound and this compound E nih.gov. Ligand Receptor Capture (LRC) is another method, particularly useful for identifying interactions between extracellular soluble proteins like this compound and cell surface receptors nih.gov. This technique utilizes a biotinylated trifunctional reagent to capture membrane proteins that interact with the soluble ligand, which can then be isolated and identified nih.gov. These methods are crucial for mapping the this compound interactome and understanding how it exerts its effects through receptor binding or complex formation.

Proteomic Analyses

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions, providing a complementary view to transcriptomics. Quantitative proteomics, such as using tandem mass tag (TMT)-based methods, can measure the relative levels of thousands of proteins in samples from different experimental conditions nih.govgu.se. Proteomic analysis of Grn knockout mouse lung tissue infected with influenza virus, for instance, identified differentially expressed proteins involved in various pathways, including lysosomal activity nih.gov. Studies on Grn-/- HeLa cells have also been conducted using global proteomic analysis parkinsonsroadmap.org. Furthermore, multi-modal proteomic techniques have been leveraged to characterize the impact of this compound deficiency on lysosomal biology and proteostasis in neurons, revealing impaired lysosomal degradative capacity and altered protein turnover researchgate.net. Proteomic analysis of cerebrospinal fluid (CSF) in FTLD patients with GRN mutations has identified distinct protein changes, including lysosome-related proteins, which may serve as potential biomarkers and provide insights into disease mechanisms gu.seresearchgate.net. These approaches are essential for understanding the functional consequences of altered this compound levels at the protein level.

Table of Compounds Mentioned

Compound NamePubChem CID
This compound156297090

Research into the multifaceted roles of this compound, also known as prothis compound (PGRN), relies heavily on a diverse array of experimental models and sophisticated biochemical and molecular techniques. These approaches are crucial for unraveling the complex functions of this protein in both health and disease, particularly in the context of neurodegenerative disorders and cancer.

Experimental Models

Experimental models provide invaluable platforms for investigating the biological activities of this compound in a controlled environment, mimicking aspects of human physiology and pathology.

Overexpression Models in Mice

Overexpression models in mice are instrumental in studying the consequences of elevated this compound levels, offering insights into its potential therapeutic effects, especially in conditions characterized by this compound deficiency. Studies employing viral vectors, such as lentiviruses or adeno-associated viruses (AAV), to deliver and overexpress the Grn gene in mouse brains have demonstrated promising results. Lentiviral overexpression of Grn has been shown to improve spatial memory and protect against hippocampal neuronal loss in mouse models frontiersin.org. In models of motor neuron disease, human GRN overexpression rescued abnormalities in zebrafish caused by mutant TDP-43 and, in mice, reduced insoluble TDP-43 accumulation, slowed axonal loss, and improved survival in mutant TDP-43 models frontiersin.org. Furthermore, lentiviral Grn overexpression enhanced the resilience of nigrostriatal neurons to MTPT toxicity in a mouse model of Parkinson's disease frontiersin.org. Recombinant Grn administration in a mouse stroke model also showed neuroprotective effects, reducing infarction volume and brain edema frontiersin.org. However, research also indicates potential challenges with overexpression strategies; AAV-mediated GRN delivery in Grn null mice led to significant and selective hippocampal toxicity and degeneration, associated with T cell infiltration researchgate.netnih.gov. These findings underscore the critical need for careful optimization of delivery methods and expression levels when considering this compound-based therapies researchgate.netnih.gov.

Xenograft Models for Cancer Research

Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, are widely utilized to investigate the role of this compound in cancer development and progression. Elevated this compound expression is frequently observed in various types of cancer and is linked to the promotion of key tumorigenic processes, including cell proliferation, migration, invasion, angiogenesis, and resistance to chemotherapy nih.gov. Studies using hepatocellular carcinoma cells transplanted into nude mice demonstrated that neutralization of this compound with specific antibodies inhibited tumor growth and reduced angiogenesis nih.gov. Similarly, silencing endogenous this compound expression using shRNA in urothelial cancer cells suppressed proliferation, migration, invasion, and in vivo tumor growth in xenograft models, also increasing sensitivity to cisplatin nih.gov. In breast cancer xenograft models, this compound has been implicated in driving cancer stem cell activity and promoting lung metastasis, effects that could be mitigated by targeting the interaction between this compound and its receptor sortilin gu.selu.se.

Biochemical and Molecular Techniques

A range of biochemical and molecular techniques are indispensable for dissecting the molecular mechanisms by which this compound functions, including its interactions with other proteins, its influence on gene expression, and its impact on the cellular proteome.

Protein Interaction Assays (e.g., Co-immunoprecipitation, Ligand Receptor Capture)

Protein interaction assays are fundamental for identifying proteins that physically associate with this compound, providing crucial insights into its signaling pathways and cellular functions. Co-immunoprecipitation (Co-IP) is a widely used technique to detect physiological protein-protein interactions within cells labinsights.nlthermofisher.com. This method involves using an antibody specific to this compound to isolate this compound and any bound proteins from cell lysates, which are then identified by techniques such as Western blotting or mass spectrometry labinsights.nlthermofisher.com. Co-IP studies have confirmed interactions between full-length prothis compound and specific this compound peptides with binding partners like the lysosomal membrane protein CD68, demonstrating that CD68 interacts with both full-length prothis compound and this compound E nih.gov. Ligand Receptor Capture (LRC) is another valuable technique, particularly suited for identifying interactions between secreted proteins like this compound and cell surface receptors nih.gov. LRC employs a biotinylated reagent to capture membrane proteins that bind to the soluble ligand, allowing for their subsequent isolation and identification nih.gov. These techniques are essential for mapping the this compound interactome and understanding how it mediates its effects through specific molecular associations.

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, provides a global view of gene activity and how it is altered by the presence or absence of this compound or changes in its levels. Techniques such as microarray analysis and RNA sequencing are used to measure the abundance of mRNA transcripts across the genome oup.comnih.govoup.com. Transcriptomic analysis of Grn-/- mouse brains has revealed significant alterations in the expression of hundreds of genes, with notable enrichment in pathways related to lysosomal function, innate immunity, and lipid metabolism nih.gov. These studies have demonstrated a dose-dependent effect of Grn on the magnitude of these transcriptional changes nih.gov. Gene expression profiling in brain tissue from FTLD patients with GRN mutations has also identified distinct transcriptional signatures and dysregulated pathways, such as the TGF-ß signaling pathway, which appear unique to this subtype of FTLD nih.gov. Transcriptomics is a powerful tool for identifying the downstream transcriptional programs regulated by this compound and its impact on broader cellular processes.

Proteomic Analyses

Proteomic analysis complements transcriptomics by providing a large-scale assessment of the proteins present in a sample, including their quantities, post-translational modifications, and interactions. Quantitative proteomic approaches, such as those utilizing tandem mass tags (TMT), enable the measurement of relative protein abundance across different experimental conditions nih.govgu.se. Proteomic analysis of lung tissue from influenza virus-infected Grn knockout mice identified differentially expressed proteins involved in various biological processes, including lysosomal activity nih.gov. Global proteomic analysis has also been applied to study Grn-/- HeLa cells parkinsonsroadmap.org. Furthermore, multi-modal proteomic techniques have been employed to comprehensively characterize the effects of this compound deficiency on lysosomal function and protein homeostasis in neurons, revealing impaired lysosomal degradation and altered protein turnover researchgate.net. Proteomic analysis of cerebrospinal fluid (CSF) from FTLD patients with GRN mutations has identified distinct protein profiles, including changes in lysosome-related proteins, which may serve as potential biomarkers and offer insights into disease mechanisms gu.seresearchgate.net. These proteomic approaches are crucial for understanding the functional consequences of altered this compound levels at the protein level.

Live-Cell Imaging for Trafficking and Localization Studies

Live-cell imaging techniques are instrumental in tracking the dynamic movement and subcellular localization of this compound and its precursor, prothis compound, within living cells. These studies provide insights into the cellular pathways involved in this compound processing, secretion, and uptake, as well as its destination within organelles like lysosomes.

Research utilizing live-cell imaging has demonstrated the trafficking of prothis compound from the endoplasmic reticulum (ER) through the Golgi apparatus to lysosomes researchgate.netnih.gov. For instance, studies employing the RUSH (Retention Using Selective Hooks) system, where prothis compound is tagged and retained in the ER, have allowed for the synchronized release and visualization of its movement upon the addition of biotin (B1667282) nih.govbiorxiv.org. Live-cell confocal microscopy has been used to observe the localization of RUSH-tagged prothis compound at different time points after ER release, showing its transit through the Golgi (labeled with markers like GFP-GalT) and eventual delivery to lysosomes (labeled with markers like LAMP1-GFP) nih.govbiorxiv.org.

These studies have also helped identify factors influencing prothis compound trafficking. For example, live-cell imaging experiments have shown that efficient exit of prothis compound from the ER requires its interaction with prosaposin, another lysosomal protein, and the protein Surf4 researchgate.netnih.govbiorxiv.org. Depletion of prosaposin or Surf4 has been observed to impair prothis compound's trafficking to lysosomes, leading to its accumulation in the ER nih.govbiorxiv.org.

Structural Biology Approaches

Structural biology techniques are essential for determining the three-dimensional architecture of this compound peptides and their domains, providing a basis for understanding their molecular functions and interactions.

NMR Spectroscopy for this compound Peptide Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the high-resolution three-dimensional structures of proteins and peptides, particularly in solution. NMR is valuable for studying the relatively small this compound peptides.

Studies using high-resolution NMR have revealed that not all individual this compound/epithelin modules (GEMs) derived from human prothis compound are equally well-structured in solution nih.govrcsb.org. For example, human granulins A (hGrnA), C (hGrnC), and F (hGrnF) have been shown to possess relatively well-defined three-dimensional structures, while others may exist as mixtures of poorly structured disulfide isomers nih.govrcsb.org. The structured GEMs, such as hGrnA, hGrnC, and hGrnF, typically contain a stable stack of two β-hairpins in their N-terminal subdomains, with a more flexible C-terminal subdomain nih.govrcsb.org.

NMR spectroscopy is also utilized to screen for and characterize well-folded this compound species produced recombinantly or by chemical synthesis, as incorrect disulfide bond formation can lead to misfolded and potentially inactive peptides nih.govspringernature.com. One-dimensional proton NMR can be used for initial screening of fractions obtained from purification steps, followed by more detailed multi-dimensional NMR experiments on well-folded, often isotopically labeled (e.g., 15N-labeled) peptides to determine their complete 3D structure and disulfide pairing patterns nih.govspringernature.com.

X-ray Crystallography of this compound Domains and Complexes

X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules, including proteins, from their crystalline form. This method provides detailed information about the arrangement of atoms in a protein structure.

While obtaining crystals of individual this compound peptides for X-ray crystallography can be challenging, structural information about this compound domains has been obtained through the study of larger structures containing these domains, such as viral proteins. For instance, the structure of this compound from granulovirus occlusion bodies has been determined using X-ray crystallography, including studies employing X-ray free-electron lasers (XFELs) osti.govnih.govpnas.orgpnas.orgcapes.gov.br.

These studies have provided insights into the characteristic structural motif of this compound, which features a ladder-like stack of β-hairpins stabilized by disulfide bonds nih.govspringernature.com. The structure of carp (B13450389) this compound 1 (cGrn1), a prototypic member, revealed a novel architecture of four β-hairpins held together by six parallel disulfide bonds nih.gov. More recent XFEL studies on native nanocrystalline granulovirus this compound have achieved high resolutions, revealing detailed structural features and demonstrating the capability of this technique for studying very small protein crystals osti.govnih.govpnas.orgpnas.orgcapes.gov.br. These studies have shown the this compound structure at resolutions as high as 2 Å osti.govnih.govpnas.orgpnas.orgcapes.gov.br.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16210710
Prothis compound16210710

Note: this compound refers to the family of peptides cleaved from Prothis compound. PubChem CID 16210710 is associated with Prothis compound, the precursor protein from which granulins are derived. Individual this compound peptides may not have unique PubChem CIDs listed separately from their precursor.This compound: Experimental Models, Methodologies, and Structural Insights

This compound is a family of cysteine-rich peptides derived from the larger precursor protein, prothis compound (PGRN). Prothis compound is a secreted glycoprotein containing seven-and-a-half tandem repeats of the this compound/epithelin module (GEM), which can be proteolytically processed to release individual this compound peptides wikipedia.orgnih.govresearchgate.net. These peptides are typically around 6 kDa in size and are characterized by a conserved pattern of 12 cysteine residues forming six disulfide bonds, contributing to a distinctive stacked β-sheet structure ebi.ac.ukwikipedia.orgnih.gov. This compound peptides and their precursor prothis compound have been implicated in various biological processes, including development, inflammation, and cell proliferation wikipedia.org. Research into this compound involves diverse experimental approaches to understand its cellular handling and three-dimensional structure.

Experimental Models and Methodologies in Granulin Research

Structural Biology Approaches

Structural biology techniques are vital for determining the precise three-dimensional arrangement of atoms within this compound peptides and their constituent domains. This structural information is foundational for understanding how this compound interacts with other molecules and performs its biological functions.

NMR Spectroscopy for this compound Peptide Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of proteins and peptides, particularly when they are in solution. NMR is well-suited for studying the relatively small this compound peptides.

High-resolution NMR studies have revealed structural heterogeneity among the individual this compound/epithelin modules (GEMs) derived from human prothis compound nih.govrcsb.org. Research has shown that certain human granulins, specifically hGrnA, hGrnC, and hGrnF, adopt relatively well-defined three-dimensional structures in solution, while other GEMs may exist as less structured ensembles of disulfide isomers nih.govrcsb.org. The structured GEMs, such as hGrnA, hGrnC, and hGrnF, are characterized by a stable core consisting of a stack of two β-hairpins in their N-terminal regions, with the C-terminal subdomain exhibiting greater flexibility nih.govrcsb.org.

NMR spectroscopy also plays a crucial role in quality control during the production of recombinant or synthetic this compound peptides. Since incorrect disulfide bond formation can result in misfolded and biologically inactive peptides, NMR is used to screen for and characterize well-folded species nih.govspringernature.com. Initial screening can involve one-dimensional proton NMR on purified fractions, followed by more detailed multi-dimensional NMR experiments on isotopically labeled (e.g., 15N-labeled) peptides to fully determine their 3D structure and the connectivity of their disulfide bonds nih.govspringernature.com.

X-ray Crystallography of this compound Domains and Complexes

X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules from their crystalline state. This method provides highly detailed insights into the spatial arrangement of atoms within a protein structure.

While crystallizing individual this compound peptides for X-ray diffraction can be challenging, structural information about this compound domains has been obtained through the crystallographic analysis of larger proteins containing these domains, such as viral proteins. For instance, the structure of this compound from granulovirus occlusion bodies has been determined using X-ray crystallography, including pioneering work utilizing X-ray free-electron lasers (XFELs) osti.govnih.govpnas.orgpnas.orgcapes.gov.br.

These crystallographic studies have illuminated the characteristic structural motif of this compound, which is described as a ladder-like arrangement of β-hairpins reinforced by disulfide bonds nih.govspringernature.com. The structure of carp (B13450389) this compound 1 (cGrn1) is a notable example, revealing a novel architecture comprising four β-hairpins stabilized by six parallel disulfide bonds nih.gov. More recent applications of XFELs to native nanocrystalline granulovirus this compound have achieved unprecedented resolutions, including a 2 Å resolution structure, demonstrating the capability of this technique for determining structures from extremely small protein crystals and providing fine details of the this compound fold osti.govnih.govpnas.orgpnas.orgcapes.gov.br.

Future Directions and Research Gaps in Granulin Biology

Elucidating Precise Mechanisms of Granulin Peptide Function

While prothis compound's functions as a secreted glycoprotein (B1211001) with cytokine-like properties are increasingly recognized, the precise mechanisms by which individual this compound peptides exert their effects remain less clear. Prothis compound is proteolytically processed into 7.5 individual this compound domains (granulins A, B, C, D, E, F, G, and parathis compound) by various proteases, including neutrophil elastase, proteinase 3, and cathepsins in lysosomes. frontiersin.orgbiorxiv.orgoup.com These smaller fragments are also biologically active and can sometimes have opposing effects to full-length prothis compound. frontiersin.orgoup.comnih.gov

Research indicates that individual granulins may function as activators for enzymes involved in glycosphingolipid degradation within the lysosome. biorxiv.org Studies have shown that this compound peptides regulate the activities of lysosomal enzymes such as cathepsin D and glucocerebrosidase (GCase). nih.govbiorxiv.org However, the specific roles and regulatory mechanisms of each of the 7.5 this compound peptides are still being explored. For instance, while both prothis compound and this compound E have shown neurotrophic properties in vitro, it is plausible that other granulins might exert opposing effects on neuronal homeostasis, similar to observations in other cell types. nih.gov Further studies are needed to determine the exact contribution of individual granulins to cellular processes. nih.gov

Identification of Novel Receptors and Binding Partners for this compound and Prothis compound

Identifying the specific receptors and binding partners for both full-length prothis compound and its constituent this compound peptides is crucial for understanding their diverse biological activities. While sortilin has been identified as a high-affinity receptor for prothis compound, mediating its endocytic clearance and lysosomal trafficking, the neurotrophic functions of prothis compound appear to be independent of sortilin. mdpi.comwikipedia.orgnih.gov This suggests the existence of other, as yet unidentified, receptors that transduce pro-growth or pro-survival signals. mdpi.com

Other reported binding partners for prothis compound include tumor necrosis factor receptors 1 (TNFR1) and 2 (TNFR2), Toll-like receptor 9 (TLR9), Notch receptors, Eph receptor A2 (EphA2), prosaposin (PSAP), and components of the extracellular matrix like cartilage oligomeric matrix protein (COMP) and perlecan (B1176706). nih.govmdpi.comwikipedia.orgmdpi.comoncotarget.comnih.gov Prothis compound's interaction with TNFR1 and TNFR2 is implicated in its anti-inflammatory functions, while its association with EphA2 may be involved in cell proliferation. nih.govmdpi.comwikipedia.org The interaction with PSAP, along with M6PR and LRP1, provides alternative pathways for prothis compound delivery to lysosomes. mdpi.commdpi.com

Despite these findings, whether the interaction with some of these partners is direct or indirect, and the specific binding domains involved, still needs to be determined. nih.gov Furthermore, the possibility of sortilin- and prosaposin-independent endocytosis of prothis compound through binding to other receptors is not yet fully defined. mdpi.com Novel prothis compound-binding proteins have been identified using techniques like ligand receptor capture, but their biological relevance requires further investigation. mdpi.com

Understanding the Context-Dependent Switching of Pro- and Anti-Inflammatory Roles

A notable complexity in this compound biology is the context-dependent nature of its inflammatory roles. Full-length prothis compound generally exhibits anti-inflammatory properties, while its cleavage into individual this compound peptides often results in pro-inflammatory effects. frontiersin.orgoup.comnih.govresearchgate.net This opposing activity is a critical area for future research.

The mechanism by which prothis compound cleavage leads to a pro-inflammatory response is not fully elucidated. It may involve the elimination of the anti-inflammatory properties of full-length prothis compound or the activation of inflammatory pathways specifically by the this compound peptides. mdpi.com Studies in Grn knockout mice demonstrate an overactive inflammatory response to stimuli like bacterial endotoxin (B1171834), supporting prothis compound's anti-inflammatory role. oup.com

The balance between prothis compound and this compound peptides is likely crucial for regulating inflammation and immune responses. e-dmj.org The differential roles may also depend on the cell types involved and the specific inflammatory context. e-dmj.org For example, macrophage-specific prothis compound has been implicated in hypothalamic inflammation triggered by high-fat diets. e-dmj.org Further research is needed to understand the triggers and mechanisms that dictate whether prothis compound or its cleaved products dominate the inflammatory response in different physiological and pathological settings.

Detailed Structural-Functional Relationships of this compound Domains

Understanding the detailed structural features of individual this compound domains and how these structures relate to their specific functions is an ongoing area of research. Each this compound domain is approximately 6 kDa in size and characterized by a conserved pattern of 12 cysteine residues forming six disulfide bonds. biorxiv.orgjcu.edu.au Despite this conservation, there is significant sequence variation between granulins from different species. jcu.edu.au

Early structural studies suggested a well-defined structure with a laddered arrangement of disulfide bonds. jcu.edu.au However, subsequent research has revealed a more complex picture, with some human granulins displaying disordered regions, particularly in their C-terminal halves, when produced as single units. biorxiv.orgmdpi.com In contrast, truncated forms of granulins can fold independently with fewer disulfide bonds and still exhibit bioactivity. mdpi.comjcu.edu.aunih.gov

The structural differences between individual this compound peptides are not fully characterized. wikipedia.org Studies on human granulins 2, 4, and 5 suggest partially folded structures, while others (1, 3, 6, and 7) may be dominated by loops. biorxiv.org The presence of disorder-promoting sequences interspersed with cysteines may have functional implications, potentially related to redox-dependent modulation. biorxiv.org Further structural studies, potentially using techniques like NMR spectroscopy, are needed to fully elucidate the three-dimensional structures of all individual granulins and understand how sequence variations and disulfide bonding patterns influence their interactions with binding partners and their biological activities. biorxiv.orgjcu.edu.aunih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

The pleiotropic nature of prothis compound and this compound peptides, involved in diverse cellular processes and interacting with numerous partners, necessitates a comprehensive approach to fully map their associated pathways. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, etc.) is a critical future direction to gain a holistic understanding of this compound biology. plos.org

Multi-omics approaches can help identify the complex molecular networks influenced by prothis compound and its fragments in different cell types and disease states. Studies integrating multi-omics data have already begun to shed light on dysregulated pathways in conditions associated with GRN mutations, such as frontotemporal dementia (FTD). oup.comresearchgate.net For instance, integrated analysis has highlighted the role of prothis compound-positive macrophages in the tumor microenvironment and their association with immunosuppression in hepatocellular carcinoma. researchgate.net

Future research should leverage advanced multi-omics integration techniques to map the complete spectrum of pathways regulated by prothis compound and individual granulins, identify key nodes within these networks, and understand how perturbations in this compound levels or function impact these pathways in various physiological and pathological contexts. plos.orgresearchgate.net This will require sophisticated computational approaches to handle and interpret large, complex datasets.

Development of Pre-clinical Therapeutic Strategies Targeting this compound Pathways

Given the implication of prothis compound dysfunction in various diseases, particularly neurodegenerative disorders like FTD, developing therapeutic strategies that target this compound pathways is a major focus of pre-clinical research. nih.govittbiomed.comresearchgate.net Approaches aim to restore prothis compound levels or modulate the activity of prothis compound or its fragments. ittbiomed.comresearchgate.netprogranulinnavigator.org

Pre-clinical studies in mouse models of prothis compound insufficiency have been instrumental in evaluating potential therapeutic interventions. nih.govresearchgate.net These models have shown that restoring prothis compound levels can correct behavioral deficits and normalize lysosomal abnormalities. nih.gov

Strategies under investigation include increasing prothis compound expression from the intact allele, preventing its degradation, or delivering exogenous prothis compound or functional this compound domains. nih.gov The development of small molecules or antibodies that can modulate this compound activity or restore prothis compound levels is an active area. ittbiomed.comprogranulinnavigator.orgpatsnap.com

Approaches for Restoring Prothis compound Levels

Restoring prothis compound levels is a key therapeutic strategy, particularly for diseases linked to prothis compound haploinsufficiency due to GRN mutations. ittbiomed.comresearchgate.netprogranulinnavigator.org Several approaches are being explored in pre-clinical and clinical settings:

Gene Therapy: Delivering a functional copy of the GRN gene using viral vectors, such as adeno-associated virus (AAV), is a promising approach to increase endogenous prothis compound production. nih.govmdpi.comnih.govittbiomed.comprogranulinnavigator.orgau.dk Pre-clinical studies in Grn knockout mice have shown that AAV-mediated Grn delivery can improve neuronal and microglial deficits. nih.govmdpi.com

Blocking Prothis compound Degradation: Inhibiting the degradation of prothis compound, primarily by targeting sortilin, can increase extracellular prothis compound levels. mdpi.comnih.govittbiomed.comprogranulinnavigator.orgau.dk Monoclonal antibodies that block sortilin binding to prothis compound are being developed and have shown promise in increasing prothis compound levels in pre-clinical models and human trials. mdpi.comresearchgate.netittbiomed.comprogranulinnavigator.orgau.dkmdpi.com Small molecule inhibitors targeting sortilin are also under investigation. ittbiomed.comprogranulinnavigator.org

Protein Replacement Therapy: Delivering recombinant prothis compound protein is another direct approach to restore levels. mdpi.comittbiomed.comprogranulinnavigator.orgau.dk Strategies are being developed to enhance the delivery of recombinant prothis compound to target tissues, such as the central nervous system, potentially by fusing it with transport moieties. mdpi.comau.dk

Increasing GRN Expression: Approaches aimed at upregulating the expression of the remaining functional GRN allele in heterozygous individuals are also being explored, although specific mechanisms and agents for this are still under investigation. nih.gov

These pre-clinical efforts are paving the way for clinical trials, highlighting the potential of targeting prothis compound pathways for therapeutic benefit in various diseases. nih.govmdpi.comittbiomed.comresearchgate.netprogranulinnavigator.org

Modulating this compound Cleavage and Activity

The proteolytic cleavage of prothis compound into individual this compound peptides is a critical regulatory step that influences their distinct biological activities mdpi.comoup.comfrontiersin.org. This cleavage can occur in the extracellular matrix or within lysosomes wikipedia.org. Several proteases are capable of cleaving prothis compound, including neutrophil proteases like elastase and proteinase-3 in the periphery wikipedia.orgoup.com. Lysosomal proteases, such as cathepsin B, cathepsin L, cathepsin E, cathepsin G, cathepsin K, cathepsin S, and cathepsin V, have also been shown to process prothis compound into multi- and single-granulin fragments in a pH-dependent manner in vitro researchgate.netsigmaaldrich.comnih.gov. Asparagine endopeptidase (AEP) has a specific role in liberating this compound F from prothis compound researchgate.netsigmaaldrich.comnih.gov.

Studies indicate that the processing of prothis compound into granulins is conserved across species, including in C. elegans eneuro.orgresearchgate.net. In C. elegans, the processing of prothis compound to granulins increases with age researchgate.net. The balance between full-length prothis compound and its cleavage products is considered important in regulating lysosomal biology oup.com. Increased processing of prothis compound to granulins, particularly this compound F, has been observed in brain tissue from individuals with FTLD-TDP-Pgrn, correlating with increased AEP activity in affected regions researchgate.netsigmaaldrich.comnih.gov. This suggests that modulating prothis compound cleavage could be a strategy to influence prothis compound and this compound levels in disease states researchgate.netsigmaaldrich.comnih.gov.

The functional implications of individual this compound peptides and how their levels are regulated, particularly within the lysosome, are still not fully understood, partly due to a historical lack of specific antibodies for each peptide nih.govbiorxiv.org. Recent research has begun to address this gap by generating antibodies specific to individual this compound peptides, revealing differential regulation of granulins (e.g., granulins C, E, and F compared to granulins A and B) in various tissues and brain regions nih.govbiorxiv.org. For example, while full-length prothis compound levels may be low in the cortex, the levels of granulins A and C can be highest in this region, suggesting region-specific regulation of processing or stability biorxiv.org. Glycosylation patterns of individual granulins, such as this compound C, can also vary under different physiological and pathological conditions biorxiv.org.

Modulating the activity of proteases involved in prothis compound cleavage could be a therapeutic avenue. For instance, inhibiting AEP might reduce the production of this compound F, which is implicated in FTLD-TDP-Pgrn researchgate.netsigmaaldrich.comnih.gov. Similarly, influencing the activity of cathepsins and other relevant proteases could alter the balance between prothis compound and its this compound fragments, potentially impacting disease progression researchgate.netsigmaaldrich.comnih.gov.

Small Molecule and Biologic Interventions for Mechanistic Research

Research into this compound biology and its role in disease has led to the investigation of various small molecules and biologic interventions, primarily aimed at modulating prothis compound levels or activity for mechanistic studies and therapeutic potential.

One significant area of focus is targeting the interaction between prothis compound and Sortilin (SORT1). Sortilin is a receptor that binds to prothis compound and facilitates its uptake into cells and subsequent lysosomal degradation nih.govmdpi.comfrontiersin.orgresearchgate.net. Inhibiting the PGRN-SORT1 interaction can increase extracellular prothis compound levels mdpi.comfrontiersin.orgresearchgate.net. Latozinemab (AL001), a human monoclonal antibody that specifically binds to SORT1, is an example of a biologic intervention designed to prevent the interaction with prothis compound, thereby increasing prothis compound levels in plasma and interstitial fluid mdpi.com. This approach is being investigated in clinical trials for its potential to slow disease progression in carriers of GRN mutations mdpi.comftdregistry.org.

Small molecule inhibitors targeting the prothis compound-Sortilin interaction are also being explored mdpi.comresearchgate.net. Virtual screening and structure-activity relationship studies have identified small molecules capable of disrupting this binding researchgate.net. These molecules serve as valuable tools for mechanistic research to understand the consequences of altered prothis compound trafficking and degradation.

Another strategy involves modulating the expression of the GRN gene itself. Small molecule inhibitors of histone deacetylase (HDAC), such as FRM-0334, have been investigated for their potential to boost prothis compound expression alzforum.org. While FRM-0334 was in Phase 2 trials for FTD patients with GRN mutations, the focus was on increasing the precursor prothis compound protein alzforum.org. Nimodipine, an FDA-approved calcium channel blocker, is also being evaluated for its ability to increase prothis compound levels nih.govalzforum.org.

Gene therapy approaches using adeno-associated virus (AAV) vectors to deliver the GRN gene have been explored in animal models to restore prothis compound levels and correct associated abnormalities nih.govfrontiersin.org. These biologic interventions are crucial for understanding the impact of restoring prothis compound expression on cellular and behavioral phenotypes in preclinical settings nih.govfrontiersin.org.

Furthermore, small molecules and biologics can be used to investigate the downstream effects of this compound peptides. Given the opposing roles of full-length prothis compound and granulins in processes like inflammation mdpi.comoup.comfrontiersin.orgnih.gov, molecules that selectively inhibit the activity or binding of specific this compound peptides could help dissect their individual contributions to various biological processes and disease pathologies. For instance, research suggests that specific granulins can modulate the aggregation of proteins like TDP-43 biorxiv.org, and interventions targeting these specific this compound-protein interactions could be valuable for mechanistic studies biorxiv.org.

The development and application of these small molecules and biologics are essential for advancing the understanding of this compound biology, particularly in elucidating the precise mechanisms by which prothis compound and its cleavage products exert their diverse and sometimes opposing effects.

Table 1: Key Molecules and Biologics in this compound Research (Intended to be Interactive)

Compound/Biologic NameTarget/MechanismResearch ApplicationPubChem CID (if applicable)
Latozinemab (AL001)Inhibits Sortilin (SORT1) interaction with PGRNIncreases extracellular PGRN levels-
FRM-0334Histone Deacetylase (HDAC) inhibitorInvestigated to boost GRN expression (PGRN)-
NimodipineCalcium channel blockerEvaluated for increasing PGRN levels448518
AAV-GRN vectorsGene delivery of GRNRestores PGRN expression in preclinical models-
OlvanilFAAH inhibitorIdentified in a screen for GRN regulators 5311093
bpV(phen)PTEN inhibitorUsed in studies potentially affecting PGRN pathways92132717

Note: This table is presented in a static format but is intended to represent data that could be displayed in an interactive table, allowing for sorting and filtering.

Table 2: Proteases Involved in Prothis compound Cleavage (Intended to be Interactive)

Protease NameLocation of ActivityNotes
ElastaseExtracellularInvolved in peripheral cleavage wikipedia.orgoup.com
Proteinase-3ExtracellularInvolved in peripheral cleavage wikipedia.orgoup.com
Cathepsin BLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin LLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin ELysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin GLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin KLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin SLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Cathepsin VLysosomeProcesses PGRN in a pH-dependent manner researchgate.netsigmaaldrich.comnih.gov
Asparagine Endopeptidase (AEP)LysosomeUniquely liberates this compound F; increased activity in FTLD researchgate.netsigmaaldrich.comnih.gov
Matrix Metallopeptidase 12Extracellular/OtherImplicated in cleavage frontiersin.org

Note: This table is presented in a static format but is intended to represent data that could be displayed in an interactive table, allowing for sorting and filtering.

Q & A

Q. How can researchers identify and validate granulin modules across diverse species?

Methodological Answer :

  • Utilize sequence alignment tools (NCBI BLAST, JGI, Ensembl) with empirically determined e-value cutoffs (e.g., <1e-12 for significant hits) to identify this compound motifs .
  • Confirm module membership using the NCBI Conserved Domain Database (accession: cl02546) and validate structural integrity through 3D modeling based on conserved cysteine residues .
  • Example workflow: Blastp analysis of human GrnA against unicellular eukaryote genomes, followed by manual inspection of motif conservation.

Q. What experimental approaches are used to assess this compound processing and peptide levels in biological samples?

Methodological Answer :

  • Perform Western blotting with this compound-specific polyclonal antibodies (e.g., anti-GRN-A/B/C/F) to quantify ratios of cleaved peptides to full-length prothis compound (PGRN) .
  • Use protease-deficient mouse models (e.g., Ctsb−/−, Ctsd−/−) to study cathepsin-dependent processing. Normalize results to GAPDH and analyze statistical significance via ANOVA or Student’s t-test .

Q. How can sequence conservation data inform functional studies of this compound modules?

Methodological Answer :

  • Generate consensus sequences for mammalian this compound modules (e.g., 50–100% identity thresholds) and map conserved residues onto 3D structures (e.g., human GrnA PDB: 2JYE_A) to identify core structural vs. surface-functional residues .
  • Analyze nucleotide variability in CN-type exons to distinguish evolutionary pressures on this compound domains (e.g., this compound D’s exceptional conservation in tetrapods) .

Advanced Research Questions

Q. How do surface-exposed, module-specific residues influence this compound interactions with binding partners like TNFR2?

Methodological Answer :

  • Engineer chimeric constructs (e.g., FAC mutant: this compound F+A+C with linkers) and test binding affinity via surface plasmon resonance (SPR) or co-immunoprecipitation .
  • Compare NMR-derived structural data of individual granulins (e.g., GrnF vs. GrnA) to identify interaction hotspots .

Q. What strategies resolve discrepancies between computational predictions (e.g., AlphaFold) and experimental data in determining this compound disulfide connectivity?

Methodological Answer :

  • Validate AlphaFold-predicted disulfide bonds (e.g., conotoxin TxVIIB’s this compound-like fold) using mass spectrometry-based peptide mapping or Edman degradation .
  • Compare structural stability assays (e.g., circular dichroism) of predicted vs. experimentally confirmed folds to assess functional relevance .

Q. How can researchers investigate the differential regulation of this compound peptides under lysosomal trafficking deficiencies?

Methodological Answer :

  • Use Psap−/− mice to study lysosomal delivery defects. Analyze hyper-glycosylated this compound forms (e.g., GrnB/C) via PNGase F treatment and LC-MS/MS .
  • Quantify peptide-to-PGRN ratios in cortical lysates and apply gene ontology (GO) enrichment to identify impacted pathways (e.g., lysosomal function) .

Key Methodological Resources

  • Structural Modeling : Use PyMOL or Chimera to overlay this compound modules (PDB templates: 2JYE_A, 2JYV_A) .
  • Antibody Validation : Ensure antibodies recognize specific granulins via knockout lysate controls (e.g., Grn−/− mice) .
  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols and supplementary data submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.